molecular formula C6H5ClS B041493 4-Chlorothiophenol CAS No. 106-54-7

4-Chlorothiophenol

Cat. No.: B041493
CAS No.: 106-54-7
M. Wt: 144.62 g/mol
InChI Key: VZXOZSQDJJNBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothiophenol (CAS 106-54-7) is a versatile and valuable aryl thiol building block in organic synthesis and materials science research. Its primary utility stems from the presence of both a nucleophilic thiol (-SH) group and an electron-withdrawing chlorine substituent on the benzene ring. This electronic configuration makes it an effective ligand for transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), where it can form stable complexes and influence catalytic activity. Furthermore, this compound serves as a key precursor for the synthesis of sulfides, disulfides, and more complex heterocyclic compounds. In materials science, it is investigated as a surface modifier for nanoparticles and quantum dots, leveraging its ability to form self-assembled monolayers (SAMs) via the thiol group, which can alter the electronic and solubility properties of the material. The chlorine atom provides a synthetic handle for further functionalization via subsequent nucleophilic aromatic substitution or cross-coupling, enhancing its versatility as a scaffold. Researchers value this compound for its role in developing novel pharmaceuticals, agrochemicals, ligands, and advanced functional materials. Handle with care in a well-ventilated laboratory, as thiophenols possess a distinctive and potent odor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXOZSQDJJNBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059341
Record name Benzenethiol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-54-7
Record name 4-Chlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorothiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorothiophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenethiol, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-CHLOROTHIOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O71UA6O72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorothiophenol from p-Chlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-chlorothiophenol from p-chlorobenzenesulfonyl chloride. The document details various reduction methodologies, offering a comparative analysis of reaction conditions and yields. Experimental protocols for key synthetic methods are provided, alongside graphical representations of the reaction pathway and experimental workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis from the readily available p-chlorobenzenesulfonyl chloride is a common transformation in organic chemistry. The core of this conversion lies in the reduction of the sulfonyl chloride group to a thiol. This guide explores three prevalent methods for this reduction: the use of zinc dust in an acidic medium, catalytic hydrogenation, and reduction with triphenylphosphine (B44618). Each method presents distinct advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for the different methods of synthesizing this compound from p-chlorobenzenesulfonyl chloride, allowing for easy comparison of their key parameters.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (hours)Yield (%)Reference
Zinc/Acid Reduction Zinc dust, Sulfuric acidToluene (B28343), Water40-60287.2[1]
Catalytic Hydrogenation Pd/C, H₂Toluene, Water100492.5[2]
Triphenylphosphine Reduction Triphenylphosphine, Pd/C, I₂Formic acid50573[3]

Reaction Pathway

The fundamental chemical transformation involves the reduction of the sulfonyl chloride to the corresponding thiol.

reaction_pathway p_chlorobenzenesulfonyl_chloride p-Chlorobenzenesulfonyl Chloride reduction Reduction p_chlorobenzenesulfonyl_chloride->reduction [H] four_chlorothiophenol This compound reduction->four_chlorothiophenol

Figure 1: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and offer a step-by-step guide for laboratory synthesis.

Method 1: Zinc/Acid Reduction

This classical method utilizes zinc dust as the reducing agent in an acidic environment. It is a robust and relatively low-cost option.

Experimental Workflow:

zinc_acid_workflow start Start add_reagents Add p-chlorobenzenesulfonyl chloride and toluene to reactor start->add_reagents add_zinc Add iron or zinc powder in batches add_reagents->add_zinc add_acid Slowly add 60% sulfuric acid (maintain 40-50°C) add_zinc->add_acid react Heat to 60°C for 2 hours add_acid->react cool_separate Cool to room temperature and separate layers react->cool_separate distill Vacuum distill organic phase to recover toluene cool_separate->distill recrystallize Recrystallize crude product from n-hexane distill->recrystallize product Obtain pure this compound recrystallize->product

Figure 2: Workflow for the Zinc/Acid reduction method.

Procedure:

  • To a reaction vessel containing the reaction mixture from the preparation of p-chlorobenzenesulfonyl chloride in toluene, add iron powder (or zinc powder) in batches.[1]

  • Slowly add 60% sulfuric acid while maintaining the reaction temperature between 40-50°C.[1]

  • After the addition is complete, raise the temperature of the reaction mixture to 60°C and maintain it for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.[1]

  • The organic phase is subjected to vacuum distillation to recover the toluene, yielding crude this compound.[1]

  • Add n-hexane to the crude product and reflux for 1 hour.[1]

  • Cool the solution for 12 hours to allow for crystallization.[1]

  • Separate the solid by centrifugation to obtain pure this compound. The reported yield is 87.2% with a purity of 99.6%.[1]

Method 2: Catalytic Hydrogenation

This method employs hydrogen gas and a palladium catalyst to achieve the reduction. It often provides high yields and cleaner reactions but requires specialized equipment for handling hydrogen gas under pressure.

Experimental Workflow:

catalytic_hydrogenation_workflow start Start charge_reactor Charge autoclave with p-chlorobenzenesulfonyl chloride, catalyst, solvent, and base start->charge_reactor pressurize Pressurize reactor with hydrogen charge_reactor->pressurize heat_react Heat to 100°C and maintain hydrogen pressure for 4 hours pressurize->heat_react cool_depressurize Cool to room temperature and release pressure heat_react->cool_depressurize filter_catalyst Filter off the catalyst cool_depressurize->filter_catalyst separate_layers Separate organic and aqueous phases filter_catalyst->separate_layers isolate_product Isolate this compound from the organic phase separate_layers->isolate_product product Pure this compound isolate_product->product

Figure 3: Workflow for the Catalytic Hydrogenation method.

Procedure:

  • In a pressure reactor (autoclave), combine p-chlorobenzenesulfonyl chloride, a suitable solvent (e.g., toluene), an aqueous solution of a base (e.g., sodium acetate), and a palladium on carbon catalyst (e.g., 1 wt% Pd/C).[2]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 800 psig).[2]

  • Heat the reaction mixture to 100°C and maintain the hydrogen pressure for 4 hours, or until hydrogen absorption ceases.[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Separate the organic and aqueous phases.

  • The organic phase, containing the product, can be further purified by distillation or crystallization. A selectivity of 92.5% to the thiol has been reported.[2]

Method 3: Triphenylphosphine Reduction

This method uses triphenylphosphine as the reducing agent. It is a convenient laboratory-scale method that avoids the use of metal hydrides or high-pressure hydrogenation.

Experimental Workflow:

triphenylphosphine_workflow start Start mix_reagents Mix p-chlorobenzenesulfonyl chloride, formic acid, Pd/C, triphenylphosphine, and iodine start->mix_reagents heat_react Heat to 50°C for 5 hours mix_reagents->heat_react filter Filter the reaction mixture heat_react->filter distill Vacuum distill the filtrate filter->distill product Obtain pure this compound distill->product

Figure 4: Workflow for the Triphenylphosphine reduction method.

Procedure (adapted from a similar synthesis):

  • Combine 0.05 mol of p-chlorobenzenesulfonyl chloride with 30 mL of formic acid in a reaction flask.[3]

  • To this mixture, add 3 g of 5% Pd/C, 2 g of triphenylphosphine, and 1 g of iodine.[3]

  • Heat the reaction mixture to 50°C and stir for 5 hours.[3]

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • The filtrate is then subjected to vacuum distillation to isolate the this compound. A yield of 73% has been reported for a similar substrate.[3]

Conclusion

The synthesis of this compound from p-chlorobenzenesulfonyl chloride can be effectively achieved through several reduction methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and desired purity. The zinc/acid reduction offers a cost-effective and straightforward approach suitable for larger scales. Catalytic hydrogenation provides high yields and purity but requires specialized equipment. The triphenylphosphine method is a convenient option for laboratory-scale synthesis. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most appropriate synthetic route for their needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorothiophenol (4-CTP), a versatile intermediate compound with significant applications in the pharmaceutical and chemical industries. This document consolidates essential data, outlines experimental methodologies for property determination, and presents key information in a structured format to support research and development activities.

Chemical Identity and Structure

This compound, also known as 4-chlorobenzenethiol, is an organosulfur compound.[1][2] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom and a thiol (-SH) group at the para position.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 106-54-7[1]
Molecular Formula C₆H₅ClS[3]
Molecular Weight 144.62 g/mol
Synonyms 4-Chlorobenzenethiol, p-Chlorothiophenol[1][4]
InChI 1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H
InChIKey VZXOZSQDJJNBRC-UHFFFAOYSA-N
SMILES Sc1ccc(Cl)cc1

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature with a characteristic strong, unpleasant stench.[1][4] It is a key building block in the synthesis of various organic molecules.[2]

Table 2: Key Physicochemical Data

PropertyValue
Melting Point 49-53 °C[1]
Boiling Point 205-207 °C at 760 mmHg[1]
Density 1.268 g/cm³[3]
Solubility Insoluble in water; soluble in methanol (B129727), ethanol, ether, and benzene.[2][3][5]
pKa 5.9 at 25 °C[3][4]
Flash Point 109 °C / 228.2 °F[1]
Vapor Pressure 24 mmHg at 100 °C[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

TechniqueKey Features
¹H NMR Spectral data available.[6]
¹³C NMR Spectral data available.[6]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available, showing characteristic peaks for the aromatic ring, C-Cl, and S-H bonds.[7]
Mass Spectrometry (MS) GC-MS data indicates a molecular ion peak corresponding to its molecular weight.[7]
Raman Spectroscopy Raman spectra are available for this compound.[7]

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound, primarily involving the reduction of 4-chlorobenzenesulfonyl chloride or related compounds.[2][8] A common laboratory-scale synthesis is outlined below.[8]

Objective: To synthesize this compound via the reduction of sodium p-chlorobenzenesulfonate.

Materials:

  • Sodium p-chlorobenzenesulfonate

  • Tetrabutylammonium (B224687) bromide

  • Toluene

  • Thionyl chloride

  • Iron powder

  • 60% Sulfuric acid

  • Zinc powder

  • n-Hexane

Procedure:

  • In a reaction vessel, combine 257.4g of sodium p-chlorobenzenesulfonate, 7.7g of tetrabutylammonium bromide, and 642g of toluene.

  • Stir the mixture mechanically and slowly add 168g of thionyl chloride at room temperature.

  • After the addition is complete, heat the mixture to 60°C and maintain for 5 hours.

  • Cool the reaction mixture to room temperature.

  • In a separate step, add 210.5g of iron powder in batches to the reaction mixture while slowly adding 1176g of 60% sulfuric acid, maintaining the temperature between 40-50°C.

  • Following the addition of zinc powder and sulfuric acid, raise the temperature to 60°C and maintain for 2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

  • The organic phase is subjected to vacuum distillation to recover the toluene.

  • The crude this compound is then purified by recrystallization from n-hexane. Reflux the crude product in 200g of n-hexane for 1 hour, cool for 12 hours, and separate the solid by centrifugation to obtain pure this compound.[8]

Determination of pKa via Potentiometric Titration

The acidity of the thiol proton in this compound can be quantified by determining its pKa value. A standard method for this is potentiometric titration.[9]

Objective: To determine the pKa of this compound using potentiometric titration.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Methanol (or another suitable organic solvent)

  • Deionized water

  • pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

  • Prepare a solution of this compound of a known concentration (e.g., 1 mM) in a mixture of methanol and water. The solvent composition should be chosen to ensure the solubility of both the acidic and basic forms of the compound.[9]

  • Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.15 M).[9]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution and record the initial pH.

  • Titrate the solution by adding small, precise increments of the standardized NaOH solution from a buret.

  • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9]

  • Continue the titration well past the equivalence point, where a sharp change in pH is observed.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[10]

Reactivity and Stability

This compound is a stable compound under normal conditions but is sensitive to air.[1] It is incompatible with strong oxidizing agents and strong bases.[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, sulfur oxides, sulfides, and hydrogen chloride gas.[1] The thiol group is nucleophilic and can participate in various organic reactions, such as nucleophilic substitution and addition reactions.[5] It can undergo oxidative coupling to form disulfides.[4]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[2] Its applications include:

  • Pharmaceutical Intermediates: It is a building block for the synthesis of various active pharmaceutical ingredients.[8]

  • Agrochemicals: Used in the production of pesticides and other agricultural chemicals.[2][8]

  • Material Science: Employed in the synthesis of plasticizers, oil additives, wetting agents, and stabilizers.[4][8] It has also been used to modify poly(vinyl chloride).[4]

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It has a strong, unpleasant odor.[1]

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a closed system or with appropriate exhaust ventilation.[1]

  • Wear protective gloves, clothing, eye protection, and face protection.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed.[1]

  • Store in a corrosives area.[1]

Logical Relationships of this compound Properties and Applications

The following diagram illustrates the interconnectedness of the physicochemical properties of this compound with its synthesis, reactivity, and diverse applications.

G cluster_properties Physicochemical Properties cluster_synthesis Synthesis cluster_reactivity Reactivity cluster_applications Applications Structure Molecular Structure (C6H5ClS) PhysicalState Physical State (White Crystalline Solid) Structure->PhysicalState MeltingPoint Melting Point (49-53 °C) Structure->MeltingPoint BoilingPoint Boiling Point (205-207 °C) Structure->BoilingPoint Solubility Solubility (Insoluble in Water, Soluble in Organics) Structure->Solubility pKa pKa (5.9) Structure->pKa NucleophilicThiol Nucleophilic Thiol Group Structure->NucleophilicThiol StartingMaterials Starting Materials (e.g., 4-chlorobenzenesulfonyl chloride) Reduction Reduction Reactions StartingMaterials->Reduction Reduction->Structure Yields Oxidation Oxidation to Disulfides NucleophilicThiol->Oxidation SubstitutionReactions Substitution Reactions NucleophilicThiol->SubstitutionReactions Pharma Pharmaceuticals SubstitutionReactions->Pharma Agro Agrochemicals SubstitutionReactions->Agro Materials Material Science (Polymers, Additives) SubstitutionReactions->Materials

Caption: Interrelationships of this compound's properties.

References

Spectral Analysis of 4-Chlorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chlorothiophenol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.28d2HAr-H (ortho to -SH)
~7.22d2HAr-H (ortho to -Cl)
~3.49s1HS-H
¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)Assignment
~133.5Ar-C (para to -SH)
~130.5Ar-C (ortho to -SH)
~129.3Ar-C (ortho to -Cl)
~127.9Ar-C (ipso to -SH)
Experimental Protocol for NMR Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid compound in about 0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube. The spectra were recorded on a 400 MHz NMR spectrometer.

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in CDCl3 transfer Transfer to NMR Tube dissolve->transfer instrument Place tube in 400 MHz NMR Spectrometer transfer->instrument acquire Acquire 1H and 13C NMR Spectra instrument->acquire process Process raw data (FT, phasing, baseline correction) acquire->process analyze Analyze spectra and assign peaks process->analyze IR_Workflow IR Spectroscopy (KBr Pellet) Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition grind_sample Grind 1-2 mg of This compound mix Mix with 100-200 mg of dry KBr grind_sample->mix grind_mixture Grind mixture until homogeneous mix->grind_mixture load_die Load mixture into pellet die grind_mixture->load_die compress Compress at ~8-10 tons load_die->compress place_pellet Place pellet in FTIR spectrometer compress->place_pellet acquire_spectrum Acquire IR spectrum place_pellet->acquire_spectrum MS_Workflow Electron Ionization Mass Spectrometry Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Analysis and Detection introduce Introduce sample into ion source vaporize Vaporize sample introduce->vaporize bombard Bombard with 70 eV electron beam vaporize->bombard form_ions Formation of molecular and fragment ions bombard->form_ions accelerate Accelerate ions form_ions->accelerate separate Separate ions by mass analyzer (m/z) accelerate->separate detect Detect ions separate->detect

A Comprehensive Technical Guide to the Solubility of 4-Chlorothiophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 4-chlorothiophenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a structured approach to data presentation, enabling researchers to generate and interpret solubility data effectively.

Introduction to this compound

This compound (4-CTP), with the chemical formula C₆H₅ClS, is an organosulfur compound that appears as a white to almost white crystalline solid. It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Understanding its solubility in different organic solvents is crucial for process development, reaction optimization, purification, and formulation in these industries.

Qualitative and Semi-Quantitative Solubility Profile

General solubility information indicates that this compound is soluble in a range of common organic solvents and insoluble in water.[1][2][3][4][5] A semi-quantitative data point indicates its solubility in methanol (B129727) is at least 1 g per 10 mL.[2][6]

Table 1: Qualitative Solubility of this compound

Solvent ClassificationSolvent NameQualitative Solubility
Alcohols MethanolSoluble[2][6]
EthanolSoluble[1]
Ethers Diethyl EtherSoluble[1]
Aromatic Hydrocarbons BenzeneSoluble[1]
Aqueous WaterInsoluble[1][4]

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield a robust set of quantitative solubility data for this compound across a wide array of organic solvents and temperatures. Therefore, the following tables are presented as templates for researchers to populate with their experimentally determined data. This standardized format will facilitate data comparison and analysis.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

SolventSolubility ( g/100 g solvent)Molar Solubility (mol/L)
MethanolData to be determinedData to be determined
EthanolData to be determinedData to be determined
n-PropanolData to be determinedData to be determined
IsopropanolData to be determinedData to be determined
n-ButanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined
Diethyl EtherData to be determinedData to be determined
TolueneData to be determinedData to be determined
ChloroformData to be determinedData to be determined
CyclohexaneData to be determinedData to be determined

Table 3: Temperature Dependence of this compound Solubility

SolventTemperature (°C)Solubility ( g/100 g solvent)
e.g., Ethanol10Data to be determined
20Data to be determined
30Data to be determined
40Data to be determined
e.g., Toluene10Data to be determined
20Data to be determined
30Data to be determined
40Data to be determined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method (Isothermal Saturation)

This classical and reliable method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvent

  • Constant temperature water bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Drying oven

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent.

  • Seal the vial tightly and place it in a constant temperature bath.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Once equilibrium is achieved, allow the solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

  • Dispense the clear, saturated solution into a pre-weighed evaporation dish.

  • Record the mass of the dish with the solution.

  • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60°C).

  • Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is achieved.

  • The final mass represents the amount of dissolved this compound.

Calculation:

  • Solubility ( g/100 g solvent):

    • Mass of dissolved 4-CTP = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility = (Mass of dissolved 4-CTP / Mass of solvent) * 100

UV-Visible Spectrophotometry Method

This method is suitable for aromatic compounds like this compound that exhibit UV absorbance. It requires the preparation of a calibration curve.

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (solid)

  • Selected organic solvent (must be transparent in the UV range of interest)

  • Analytical balance

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

    • Plot a graph of absorbance versus concentration to create the calibration curve.

  • Solubility Determination:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-4).

    • Carefully withdraw a small, known volume of the clear supernatant.

    • Dilute this aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_results Results start Start: Select Solvent and Temperature prep_solute Weigh excess this compound start->prep_solute prep_solvent Measure known volume/mass of solvent start->prep_solvent mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent->mix equilibrate Agitate at constant temperature (24-48h) mix->equilibrate check_solid Ensure excess solid remains equilibrate->check_solid settle Allow solid to settle check_solid->settle filtrate Withdraw supernatant using a syringe filter settle->filtrate gravimetric Gravimetric Method: Evaporate solvent and weigh residue filtrate->gravimetric Path 1 spectroscopic Spectroscopic Method: Dilute and measure absorbance filtrate->spectroscopic Path 2 calculate Calculate Solubility (g/100g or mol/L) gravimetric->calculate spectroscopic->calculate end End: Report Data calculate->end

Caption: A logical workflow for the experimental determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, this guide provides researchers and drug development professionals with the necessary tools to generate this critical information. By following the detailed experimental protocols for gravimetric and spectroscopic analysis and adhering to the structured data presentation format, reliable and comparable solubility data can be obtained. This will ultimately facilitate the effective use of this compound in various scientific and industrial applications.

References

Navigating the Risks: A Technical Guide to the Safe Laboratory Handling of 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorothiophenol (4-CTP), a halogenated aromatic thiol, is a versatile reagent in organic synthesis, finding applications in the pharmaceutical and agrochemical industries as an intermediate for biologically active molecules.[1] However, its utility is accompanied by significant health and safety hazards, including corrosivity, toxicity, and a potent, unpleasant odor. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe working environment.

Physicochemical and Toxicological Properties

A thorough understanding of the intrinsic properties of this compound is fundamental to assessing its risks. Key quantitative data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 106-54-7[2]
Molecular Formula C₆H₅ClS[2]
Molecular Weight 144.62 g/mol [2]
Appearance White to almost white crystalline solid[3]
Odor Strong, unpleasant, stench[1][3]
Melting Point 49-51 °C[2]
Boiling Point 205-207 °C[2]
Flash Point >110 °C (>230 °F)[4]
Solubility Insoluble in water; soluble in methanol (B129727) and other organic solvents.[1][2]

Table 2: Toxicological Data for this compound

EndpointValueSpeciesRouteReference(s)
LD₅₀ (Lethal Dose, 50%) 75 mg/kgMouseIntraperitoneal[5]
Skin Irritation ModerateRabbitDermal[5]
Eye Irritation SevereRabbitOcular[5]

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Skin SensitizationMay cause sensitization by skin contact[5]

Table 4: NFPA 704 Diamond Ratings

CategoryRatingDescription
Health (Blue) 3Short exposure could cause serious temporary or moderate residual injury.
Flammability (Red) 1Materials that require considerable preheating before ignition can occur.
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.
Special (White) -No special hazards.

Health and Safety Handling

Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, stringent adherence to PPE protocols is mandatory.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and dust.[5]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or PVC, are essential.[5] It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contact.[6]

  • Skin and Body Protection: A lab coat or overalls, along with an apron, should be worn.[5] For tasks with a higher risk of exposure, a full-body suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6]

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[7]

Safe Handling Practices
  • Avoid all personal contact, including inhalation of dust or vapors.[5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

  • Wash hands thoroughly after handling.[6]

  • Minimize dust generation during handling of the solid material.[8]

  • Ensure all containers are properly labeled.

Storage and Incompatibility

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[6][8] The storage area should be designated for corrosive materials.[7]

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong bases, and alkalis.[5][9] It can react with mild steel and galvanized steel to produce flammable hydrogen gas.[5]

Spill and Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[8]

Spill Cleanup

For any spill, the primary concern is to ensure the safety of all personnel.

  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE.

    • Gently sweep up the spilled solid, avoiding dust generation.[8]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[8]

    • Clean the spill area with soap and water.

  • Minor Spills (Molten/Solution):

    • Evacuate non-essential personnel.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[7]

    • Collect the absorbed material into a labeled container for hazardous waste.

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Provide them with the identity of the spilled substance and any other relevant information.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5]

  • Place solid waste in a clearly labeled, sealed container.

  • Liquid waste (e.g., from spill cleanup or reaction quenching) should be collected in a compatible, labeled container.

  • Do not dispose of this compound down the drain.[6]

Experimental Protocols

While specific experimental protocols for this compound are not widely published in a standardized format, the following sections provide detailed methodologies for key types of experiments that would be relevant for studying its toxicological and metabolic properties, based on established procedures for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of this compound on a cell line (e.g., HepG2, a human liver cancer cell line).

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a general procedure to investigate the metabolism of this compound by cytochrome P450 enzymes in liver microsomes.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes (e.g., human, rat)

    • This compound (dissolved in a suitable solvent like acetonitrile (B52724) or methanol)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing: Centrifuge the mixture to precipitate the proteins. Collect the supernatant.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

Potential Signaling Pathways and Experimental Workflows

Based on the known toxicology of similar compounds, the following diagrams illustrate a plausible metabolic pathway and a general workflow for investigating the toxicity of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4-CTP This compound Reactive_Intermediate Reactive Intermediate (e.g., Sulfoxide or Quinone) 4-CTP->Reactive_Intermediate CYP450 Oxidation GSH_Conjugate Glutathione Conjugate Reactive_Intermediate->GSH_Conjugate GST Conjugation Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Intermediate->Cellular_Macromolecules Covalent Binding Excretion Excretion GSH_Conjugate->Excretion Toxicity Toxicity Cellular_Macromolecules->Toxicity

Caption: Plausible metabolic pathway of this compound leading to detoxification or toxicity.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HepG2) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Exposure to 4-CTP Metabolism_Study Metabolism Study (Liver Microsomes) Cell_Culture->Metabolism_Study Cellular Models Data_Analysis Data Analysis and Risk Assessment Cytotoxicity_Assay->Data_Analysis Metabolism_Study->Data_Analysis Animal_Model Animal Model (e.g., Mouse, Rat) Toxicity_Study Acute/Sub-chronic Toxicity Study Animal_Model->Toxicity_Study Dosing Metabolite_Analysis Metabolite Analysis (Urine, Plasma, Tissues) Toxicity_Study->Metabolite_Analysis Sample Collection Metabolite_Analysis->Data_Analysis

Caption: General experimental workflow for assessing the toxicity and metabolism of this compound.

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties necessitate strict adherence to safety protocols. This guide provides a comprehensive framework for its safe handling in a laboratory environment. By understanding its physicochemical and toxicological properties, utilizing appropriate personal protective equipment and engineering controls, and following established procedures for storage, handling, and disposal, researchers can minimize the risks associated with this compound. The provided experimental protocols and workflow diagrams offer a starting point for further investigation into its biological effects, contributing to a more complete understanding of its risk profile. A proactive and informed approach to safety is paramount when working with this compound to ensure the well-being of all laboratory personnel.

References

4-Chlorothiophenol reactivity with oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 4-Chlorothiophenol with Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-CTP) is a halogenated aromatic thiol that serves as a crucial intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and polymers. Its reactivity is dominated by the nucleophilic sulfur atom of the thiol group (-SH), which is highly susceptible to oxidation. Understanding the behavior of 4-CTP with various oxidizing agents is paramount for controlling reaction outcomes and developing robust synthetic methodologies. The oxidation of the thiol group can yield a range of products, from the simple disulfide to the fully oxidized sulfonic acid, depending on the nature and stoichiometry of the oxidant and the reaction conditions. This guide provides a comprehensive technical overview of these transformations, complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Principles of Thiol Oxidation

The oxidation of thiols is a stepwise process. The sulfur atom in a thiol is in its lowest oxidation state (-2). Reaction with an oxidizing agent typically proceeds through several intermediates. The specific product isolated depends on the ability to halt the oxidation at a desired stage. For this compound, the general oxidation pathway involves the following key species:

  • Thiyl Radical (Ar-S•): A transient intermediate formed by one-electron oxidation.

  • Disulfide (Ar-S-S-Ar): Formed by the coupling of two thiyl radicals or by reaction of a thiol with a sulfenic acid. This represents the mildest oxidation product.

  • Sulfenic Acid (Ar-SOH): A generally unstable intermediate formed by two-electron oxidation.[1][2]

  • Sulfinic Acid (Ar-SO₂H): A more stable four-electron oxidation product.[1][2]

  • Sulfonic Acid (Ar-SO₃H) or Sulfonyl Chloride (Ar-SO₂Cl): The final, six-electron oxidation products, which are very stable.[1][3]

The reactivity of the thiol is significantly enhanced upon deprotonation to the thiolate anion (Ar-S⁻), which is a much stronger nucleophile. Therefore, the reaction pH plays a critical role in the oxidation kinetics.[4][5]

G cluster_main General Oxidation Pathway of this compound Thiol This compound (Oxidation State: -2) Disulfide 4,4'-Dichlorodiphenyl disulfide (Oxidation State: -1) Thiol->Disulfide Mild Oxidants (e.g., O₂, I₂, DMSO) Sulfenic 4-Chlorobenzenesulfenic acid (Intermediate, Oxidation State: 0) Thiol->Sulfenic 2e⁻ Oxidation (e.g., H₂O₂) Sulfonic 4-Chlorobenzenesulfonic acid (Oxidation State: +4) Disulfide->Sulfonic Strong Oxidants Sulfinic 4-Chlorobenzenesulfinic acid (Oxidation State: +2) Sulfenic->Sulfinic H₂O₂ Sulfinic->Sulfonic Strong Oxidants (e.g., KMnO₄, Oxone®)

Caption: Stepwise oxidation of this compound.

Reactivity with Specific Classes of Oxidizing Agents

Mild Oxidizing Agents: Synthesis of Disulfide

The most common and easily accessible oxidation product of this compound is the corresponding disulfide, 4,4'-dichlorodiphenyl disulfide. This transformation is an oxidative coupling reaction and can be achieved with a variety of mild reagents.

  • Molecular Oxygen (Air): In the presence of base or transition metal catalysts (e.g., iron(III) or cobalt-salen complexes), 4-CTP can be oxidized by atmospheric oxygen. This method is considered a "green" chemical process.

  • Iodine (I₂): Iodine is a classic reagent for converting thiols to disulfides. The reaction is typically fast and proceeds in high yield.

  • Dimethyl Sulfoxide (DMSO): At elevated temperatures or in the presence of an acid catalyst, DMSO can act as a mild oxidant for thiols.

Quantitative Data: Disulfide Formation

Oxidizing AgentCatalyst/ConditionsSolventYield (%)Reference
Air (O₂)Iron(III)-tetraphenylporphyrinVariesHigh
Air (O₂)Cobalt-salen complexVariesHigh
Iodine (I₂)Base (e.g., Et₃N)CH₂Cl₂ or EtOH>95General Knowledge
DMSOAcid (e.g., HBr), 110-130°CDMSO84-94[6]
Controlled Oxidation: Sulfenic and Sulfinic Acids

Accessing the intermediate sulfenic and sulfinic acid states requires careful control of reaction conditions, particularly temperature and stoichiometry of the oxidant. These intermediates are valuable but can be challenging to isolate.

  • Hydrogen Peroxide (H₂O₂): H₂O₂ is a common reagent for this transformation. The reaction mechanism is complex, but it is understood that the thiolate anion attacks the peroxide bond.[2][4] Low temperatures and controlled addition of H₂O₂ are crucial to prevent over-oxidation to the sulfonic acid.[7] The rate constants for the reaction of H₂O₂ with various thiolate anions are often in the range of 18-26 M⁻¹s⁻¹.[5]

Strong Oxidizing Agents: Synthesis of Sulfonic Acid and Sulfonyl Chloride

The complete oxidation of the thiol group leads to the highly stable 4-chlorobenzenesulfonic acid or its derivatives. This requires strong, often harsh, oxidizing agents.

  • Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant that readily converts thiols and disulfides to sulfonic acids.[8] The reaction is typically performed in an aqueous solution and can be exothermic.

  • Nitric Acid (HNO₃): Concentrated nitric acid is a potent oxidizing agent. However, its use with organic compounds can be hazardous and may lead to nitration of the aromatic ring as a side reaction.[9] Extreme caution is advised when using nitric acid with organic solvents.[10]

  • Oxone® (Potassium Peroxymonosulfate): This reagent, often used with sodium bicarbonate (NaHCO₃), provides a convenient and effective method for the direct conversion of thiols to sulfonic acids under relatively mild conditions.[3]

  • N-Chlorosuccinimide (NCS): In the presence of dilute hydrochloric acid, NCS can smoothly oxidize thiols to their corresponding sulfonyl chlorides.[11]

Quantitative Data: Sulfonic Acid/Sulfonyl Chloride Formation

Starting MaterialOxidizing AgentConditionsProductYield (%)Reference
Thiol/DisulfideDMSO / HBr / H₂O110°CSulfonic Acid84-94[6]
Various ThiolsOxone® / NaHCO₃CH₃CN-H₂O, 20-25°CSulfonic AcidGood to Excellent[3]
Thiol DerivativesNCS / aq. HClVariesSulfonyl ChlorideGood[11]
Chlorobenzene (B131634)Chlorosulfonic Acid70°CSulfonyl Chloride81-94.4[12][13]

Note: The synthesis from chlorobenzene is not a direct oxidation of 4-CTP but is a primary industrial route to the sulfonyl chloride and is included for completeness.

Experimental Protocols

The following are representative protocols derived from literature procedures. Researchers should always perform a thorough risk assessment before conducting any experiment.

Protocol 1: Synthesis of 4,4'-Dichlorodiphenyl Disulfide (Mild Oxidation)

G cluster_workflow Workflow: Disulfide Synthesis A 1. Dissolve 4-CTP in Ethanol (B145695) B 2. Add aq. NaOH (to form thiolate) A->B C 3. Add I₂ solution dropwise at 0°C B->C D 4. Monitor by TLC (until 4-CTP is consumed) C->D E 5. Quench with Na₂S₂O₃ solution D->E F 6. Filter solid product and wash with water E->F G 7. Recrystallize from Ethanol/Water F->G

Caption: Experimental workflow for disulfide synthesis.

Materials:

  • This compound (4-CTP)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (approx. 10 mL per gram of 4-CTP).

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a 1M aqueous solution of NaOH (1.1 eq) to form the sodium thiolate salt.

  • Separately, prepare a solution of iodine (0.55 eq, which is 1.1 eq of atomic iodine) in ethanol.

  • Add the iodine solution dropwise to the stirred thiolate solution. The disappearance of the dark iodine color should be immediate. A pale yellow solid will precipitate.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Once complete, quench any excess iodine by adding a 10% aqueous solution of sodium thiosulfate dropwise until the yellow color disappears.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. For higher purity, the crude disulfide can be recrystallized from an ethanol/water mixture.

Protocol 2: Synthesis of Sodium 4-Chlorobenzenesulfonate (Strong Oxidation)

Materials:

  • This compound (4-CTP)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Deionized Water

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of acetonitrile and water (3:2 v/v).

  • Add this compound (1.0 eq) and sodium bicarbonate (approx. 4.0 eq) to the solvent mixture.

  • Stir the suspension vigorously at room temperature (20-25°C).

  • Add Oxone® (approx. 2.5 eq) portion-wise over 30 minutes, monitoring the internal temperature to ensure it does not rise significantly.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (a more polar spot for the sulfonic acid salt will appear). The reaction may take several hours.[3]

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Wash the filtrate with dichloromethane (B109758) or ethyl acetate (B1210297) to remove any non-polar impurities.

  • The aqueous layer contains the sodium 4-chlorobenzenesulfonate. The salt can be isolated by evaporating the solvent under reduced pressure.

Factors Influencing Reaction Outcome

The choice of product in the oxidation of this compound is a delicate balance of several factors. A logical relationship between these factors and the resulting product can be visualized.

G cluster_logic Factors Determining Oxidation Product Factors Reaction Conditions Agent Oxidant Strength Factors->Agent Stoich Stoichiometry Factors->Stoich Temp Temperature Factors->Temp pH pH / Base Factors->pH Disulfide Disulfide Agent->Disulfide Low Sulfonic Sulfonic Acid Agent->Sulfonic High Stoich->Disulfide Low (≤0.5 eq) Stoich->Sulfonic High (≥2.5 eq) Temp->Disulfide Low Temp->Sulfonic High pH->Disulfide Neutral/Acidic pH->Sulfonic Basic (activates thiol) Sulfinic Sulfinic Acid

Caption: Key factors controlling the oxidation product.

Conclusion

The reactivity of this compound with oxidizing agents is a versatile and fundamental aspect of its chemistry. By carefully selecting the oxidant, stoichiometry, and reaction conditions, chemists can selectively synthesize products ranging from the dimerized disulfide to the fully oxidized sulfonic acid. This control is essential for leveraging this compound as a building block in drug discovery and materials science. The protocols and data presented in this guide offer a robust starting point for researchers aiming to utilize these transformations in their work.

References

A Technical Guide to High-Purity 4-Chlorothiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, synthesis, and applications of high-purity 4-Chlorothiophenol, a key reagent in pharmaceutical and organic chemistry.

Introduction

This compound (4-CTP), also known as 4-chlorobenzenethiol, is a pivotal organosulfur compound widely utilized in the synthesis of a diverse range of biologically active molecules and pharmaceutical intermediates. Its utility stems from the reactive thiol group, which readily undergoes S-alkylation, S-arylation, and oxidation to disulfides, making it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of high-purity this compound, including a survey of commercial suppliers, detailed synthesis and purification protocols, and its application in the synthesis of bioactive compounds, with a focus on its potential role in modulating cellular signaling pathways.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound in a range of purity grades and quantities, catering to the diverse needs of the research and development community. High-purity grades (typically ≥98%) are essential for applications in pharmaceutical synthesis where impurity profiles can significantly impact reaction outcomes and the biological activity of the final product. Below is a summary of prominent commercial suppliers and their offerings.

SupplierPurityAvailable Quantities
Sigma-Aldrich (MilliporeSigma) 97%5 g, 100 g, 500 g
Thermo Scientific Chemicals (Fisher Scientific) 98%5 g
Ruifu Chemical >98.0% (GC)Small and bulk quantities
Tokyo Chemical Industry (TCI) >98.0% (GC)Contact for details
Santa Cruz Biotechnology Contact for details
ChemicalBook 99%kg quantities
Laurice Labs Chemical GradeMinimum Order Quantity: 100 kg
USUN Fine Chemical 98.0%60 MT annual capacity
DMCC Speciality Chemicals 98%50 kg

Synthesis and Purification of High-Purity this compound

High-purity this compound is most commonly synthesized via the reduction of 4-chlorobenzenesulfonyl chloride. Several methods exist for this reduction, each with its own advantages in terms of yield, purity, and industrial scalability.[1]

Common Synthesis Routes

A prevalent laboratory and industrial method involves the reduction of 4-chlorobenzenesulfonyl chloride using zinc dust and sulfuric acid or other reducing agents like tin(II) chloride.[1] An alternative approach utilizes the reduction of the corresponding disulfide. Below is a comparison of common synthesis methods.

MethodStarting MaterialKey ReagentsReported YieldReported Purity
Method A Sodium p-chlorobenzenesulfonateThionyl chloride, Iron powder, Sulfuric acid, Zinc powder87.2%99.6%
Method B 4-chlorophenyl-sulfochlorideHydrazine hydrate, Hydrochloric acid92%>99%
Method C ThiophenolChlorine, Phosphorus, Zinc dust, Hydrochloric acid77.5%82% para-isomer
Detailed Experimental Protocol: Synthesis via Reduction of Sodium p-chlorobenzenesulfonate[1]

This protocol details a high-yield synthesis of 99.6% pure this compound.

Step 1: Preparation of 4-chlorobenzenesulfonyl chloride

  • In a suitable reaction vessel, charge 257.4g of sodium p-chlorobenzenesulfonate, 7.7g of tetrabutylammonium (B224687) bromide, and 642g of toluene.

  • Mechanically stir the mixture and slowly add 168g of thionyl chloride at room temperature.

  • Upon completion of the addition, raise the temperature to 60°C and maintain for 5 hours.

  • Cool the reaction mixture to room temperature.

Step 2: Reduction to this compound

  • To the reaction mixture from Step 1, add 210.5g of iron powder in batches.

  • Slowly add 1176g of 60% sulfuric acid while maintaining the reaction temperature between 40-50°C.

  • Following the addition of iron and sulfuric acid, add zinc powder and raise the temperature of the reaction mixture to 60°C. Maintain this temperature for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until completion.

  • Cool the mixture to room temperature and separate the layers.

  • The organic phase is subjected to vacuum distillation to recover the toluene. The crude this compound is obtained.

Step 3: Purification by Recrystallization

  • To the crude this compound, add 200g of n-hexane and reflux for 1 hour.

  • Cool the mixture for 12 hours to allow for crystallization.

  • Separate the solid by centrifugation and dry to obtain pure this compound.

The expected yield is 87.2% with a purity of 99.6% and a melting point of 51-52.5°C.[1]

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Fenticonazole, a broad-spectrum antifungal agent.[2][3] The synthesis involves the S-alkylation of a thiophenol derivative.

Experimental Protocol: Synthesis of 4-(4-chlorophenylthio)butan-2-one

This protocol describes the S-alkylation of this compound with chloroacetone (B47974) to produce 4-(4-chlorophenylthio)butan-2-one, a ketone intermediate that can be further elaborated into more complex bioactive molecules.

Materials:

  • This compound

  • Chloroacetone

  • Potassium carbonate

  • Acetone (solvent)

  • Stirring apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetone (1.1 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure 4-(4-chlorophenylthio)butan-2-one.

Role in Modulation of Cellular Signaling Pathways

While direct studies on the effects of this compound on cellular signaling are limited, research on closely related analogs provides valuable insights into its potential biological activities. A study on 4-(phenylsulfanyl)butan-2-one, a structurally similar compound, has demonstrated its anti-inflammatory effects through the suppression of CC chemokine ligand (CCL)-1 production in human monocytes.[4] This suppression was found to be mediated through the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways.[4]

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The inhibitory effect of 4-(phenylsulfanyl)butan-2-one on this pathway suggests that derivatives of this compound may hold therapeutic potential as anti-inflammatory agents.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_inactive p65/p50-IκB (Inactive) IkB->NFkB_inactive p65 p65 p65->NFkB_inactive p50 p50 p50->NFkB_inactive NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes activates 4_CTP_derivative 4-CTP Derivative (e.g., 4-(phenylsulfanyl)butan-2-one) 4_CTP_derivative->IKK_complex inhibits

Caption: Putative inhibitory action of a this compound derivative on the NF-κB signaling pathway.

Conclusion

High-purity this compound is an indispensable reagent for researchers and professionals in drug development. Its commercial availability in various grades allows for its application in a wide range of synthetic endeavors. The well-established synthesis and purification protocols ensure a reliable supply of high-quality material. As a versatile building block, this compound continues to be a valuable tool in the synthesis of novel bioactive molecules. Furthermore, preliminary evidence from structurally related compounds suggests that derivatives of this compound may modulate key cellular signaling pathways, opening new avenues for therapeutic intervention. This guide serves as a foundational resource for understanding and utilizing this important chemical in the pursuit of new scientific discoveries and the development of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: 4-Chlorothiophenol as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 4-chlorothiophenol as a key starting material in the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of precursors for thioxanthone-based anticancer agents and phenothiazine-based antipsychotic drugs.

Synthesis of Thioxanthone Intermediates for Anticancer Drug Discovery

Thioxanthone derivatives have garnered significant interest in oncology research due to their potential as anticancer agents. Their mechanisms of action include the inhibition of P-glycoprotein (P-gp) and topoisomerase, both of which are crucial targets in cancer therapy.[1][2][3] this compound serves as a critical building block in the synthesis of the thioxanthone scaffold.

A key intermediate in the synthesis of many bioactive thioxanthones is 2-chlorothioxanthone. The synthesis of this intermediate is typically achieved through a two-step process starting with the Ullmann condensation of this compound and a substituted benzoic acid, followed by a cyclization reaction.

Synthesis of 2-(4'-chlorophenylthio)benzoic acid

The Ullmann condensation is a well-established method for the formation of diaryl ethers, sulfides, and amines.[4] In this protocol, this compound is reacted with 2-chlorobenzoic acid in the presence of a copper catalyst or a suitable base to yield 2-(4'-chlorophenylthio)benzoic acid.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established patent literature.[5]

Materials:

  • This compound

  • 2-Chlorobenzoic acid

  • Lithium hydroxide (B78521) monohydrate

  • Tetralin (solvent)

  • Hydrochloric acid (30% solution)

  • Water

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer and a water separator, add 144.6 g of this compound and 172.2 g of 2-chlorobenzoic acid in 450 g of tetralin.

  • Add 96.4 g of lithium hydroxide monohydrate to the mixture.

  • Heat the mixture to 185-190°C and remove the water of reaction using the water separator (approximately 54 ml).

  • Maintain the reaction mixture at 185-190°C for 8 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to 115°C and add 500 ml of water.

  • Separate the aqueous phase and dilute it with 1.5 L of water.

  • Adjust the pH of the aqueous solution to 2 by adding 125 g of 30% hydrochloric acid to precipitate the product.

  • Isolate the precipitated 2-(4-chlorophenylthio)benzoic acid by filtration, wash with water, and dry.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYieldPurityMelting Point (°C)
This compound144.62144.6 g~1.0---
2-Chlorobenzoic acid156.57172.2 g~1.1---
2-(4'-chlorophenylthio)benzoic acid264.72--95%96% (HPLC)230-235

Experimental Workflow: Synthesis of 2-(4'-chlorophenylthio)benzoic acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge this compound, 2-Chlorobenzoic Acid, and Tetralin B Add Lithium Hydroxide Monohydrate A->B C Heat to 185-190°C and Remove Water B->C D Stir at 185-190°C for 8 hours C->D E Cool to 115°C and Add Water D->E F Separate Aqueous Phase E->F G Precipitate with HCl (pH 2) F->G H Filter, Wash, and Dry G->H I I H->I 2-(4'-chlorophenylthio)benzoic acid

Caption: Workflow for the Ullmann condensation to synthesize 2-(4'-chlorophenylthio)benzoic acid.

Cyclization to 2-Chlorothioxanthone

The synthesized 2-(4'-chlorophenylthio)benzoic acid is then cyclized to form the thioxanthone ring system. This is typically achieved by dehydration in the presence of a strong acid.

Experimental Protocol: Cyclization

This protocol is based on established procedures.[6]

Materials:

  • 2-(4'-chlorophenylthio)benzoic acid

  • Sulphuric acid (70%)

  • Acetic acid (90%)

  • Methanol

  • Water

Procedure:

  • In a suitable reactor, mix 245.7 g (1 mol) of 2-(4'-chloro-phenylthio)-benzonitrile with 701.5 g (5 mols) of 70% sulphuric acid and 245 ml of 90% acetic acid.

  • Reflux the mixture for 8 hours at 130°C.

  • Cool the mixture to 20 ± 5°C.

  • Slowly add 3 liters of water to the cooled mixture.

  • Allow the mixture to stand for 30 minutes at this temperature to complete precipitation.

  • Filter the precipitate and wash it with 180 g of methanol.

  • Dry the product to obtain 2-chlorothioxanthone.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYieldMelting Point (°C)
2-(4'-chlorophenylthio)benzoic acid264.72242.2 g~0.915--
2-Chlorothioxanthone246.71--91.5%240

Signaling Pathway: Thioxanthones as Anticancer Agents

Thioxanthone derivatives can exert their anticancer effects through multiple mechanisms. One prominent mechanism is the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is often overexpressed in cancer cells and contributes to multidrug resistance.[1][7] By inhibiting P-gp, thioxanthones can increase the intracellular concentration of co-administered chemotherapeutic drugs. Some thioxanthones have also been shown to act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.[8][9]

G cluster_0 Cancer Cell Thioxanthone Thioxanthone Derivative Pgp P-glycoprotein (P-gp) Thioxanthone->Pgp Inhibits Topoisomerase Topoisomerase Thioxanthone->Topoisomerase Inhibits Chemo Chemotherapeutic Drug Pgp->Chemo Efflux DNA DNA Chemo->DNA Damages Topoisomerase->DNA Relaxes Supercoils Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Leads to G A This compound B 2-Amino-5-chlorobenzenethiol A->B Nitration & Reduction C 2-Amino-5-chloro-2'-nitrodiphenyl sulfide B->C Condensation with 2-Chloronitrobenzene D 2-Chlorophenothiazine C->D Smiles Rearrangement & Cyclization E Chlorpromazine D->E Alkylation with 3-dimethylaminopropyl chloride G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signaling Downstream Signaling D2_Receptor->Signaling Activates Chlorpromazine Chlorpromazine Chlorpromazine->D2_Receptor Blocks

References

Application of 4-Chlorothiophenol in the Synthesis of Organophosphate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorothiophenol is a crucial intermediate in the synthesis of various agrochemicals, particularly organophosphate pesticides. Its chemical structure, featuring a reactive thiol group and a chlorinated aromatic ring, makes it a versatile building block for introducing the 4-chlorophenylthio moiety into target molecules. This functional group is integral to the biological activity of several insecticides and acaricides. This document provides detailed application notes and protocols for the synthesis of an exemplary organophosphate pesticide, S-(4-chlorophenyl) O,O-diethyl thiophosphate, utilizing this compound as a primary reactant.

Synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate

The synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate from this compound is typically achieved through a nucleophilic substitution reaction. In this process, the thiolate anion of this compound, generated in situ by a base, attacks the electrophilic phosphorus atom of O,O-diethyl phosphorochloridothioate, displacing the chloride leaving group.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound (ClC₆H₄SH) Thiolate Sodium 4-chlorothiophenolate (ClC₆H₄SNa) This compound->Thiolate + Base Base Base (e.g., NaOH) DEPC O,O-diethyl phosphorochloridothioate ((C₂H₅O)₂P(S)Cl) Product S-(4-chlorophenyl) O,O-diethyl thiophosphate DEPC->Product Thiolate->Product + DEPC Salt Sodium Chloride (NaCl)

Caption: Synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate.

Materials:

  • This compound (C₆H₅ClS)

  • O,O-diethyl phosphorochloridothioate ((C₂H₅O)₂P(S)Cl)

  • Sodium hydroxide (B78521) (NaOH)

  • Inert solvent (e.g., Toluene, Acetonitrile)

  • Water

  • Brine solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound in an appropriate inert solvent.

  • Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred solution of this compound at room temperature. The formation of the sodium salt of this compound (sodium 4-chlorothiophenolate) will occur.

  • Phosphorylating Agent Addition: To the resulting mixture, add O,O-diethyl phosphorochloridothioate dropwise via the dropping funnel, maintaining the reaction temperature between 25-30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure S-(4-chlorophenyl) O,O-diethyl thiophosphate.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate. Actual values may vary depending on the specific reaction conditions and scale.

ParameterValue
Molar Ratio (this compound : NaOH : O,O-diethyl phosphorochloridothioate)1 : 1.1 : 1.05
SolventToluene
Reaction Temperature25 - 30 °C
Reaction Time4 - 6 hours
Typical Yield85 - 95%

Workflow for Pesticide Synthesis and Analysis

The following diagram illustrates a typical workflow from the synthesis of the pesticide to its final analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Crude_Product Crude_Product Workup->Crude_Product Purification_Method Purification_Method Crude_Product->Purification_Method Pure_Product Pure_Product Purification_Method->Pure_Product Pure_Product_Analysis Pure Product Purification_Method->Pure_Product_Analysis Characterization Characterization Pure_Product_Analysis->Characterization Final_Report Final_Report Characterization->Final_Report

Caption: General workflow for pesticide synthesis and analysis.

This compound serves as a vital precursor in the production of organophosphate pesticides. The synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate exemplifies a straightforward and efficient method for its application. The protocols and data presented herein provide a foundational understanding for researchers and professionals in the field of agrochemical synthesis. Adherence to proper laboratory safety practices is paramount when handling the materials and conducting the reactions described.

Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions with 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting thiol-ene click chemistry reactions utilizing 4-Chlorothiophenol. The thiol-ene reaction is a robust and versatile click chemistry transformation known for its high efficiency, stereoselectivity, and mild reaction conditions, making it a valuable tool in drug discovery, bioconjugation, and materials science.

Introduction to Thiol-Ene Reactions with this compound

The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene ('ene') to form a thioether. In the context of this document, we focus on reactions employing this compound. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the reactivity of the thiol and the properties of the resulting thioether.

The reaction can be initiated through two primary mechanisms:

  • Free-Radical Addition: This is the most common pathway and can be initiated by ultraviolet (UV) light (photoinitiation) or heat (thermal initiation), often in the presence of a radical initiator. This process typically results in the anti-Markovnikov addition product.

  • Michael Addition: This mechanism is favored when the alkene is an electron-deficient species, such as an acrylate (B77674) or maleimide. The reaction is typically catalyzed by a base or a nucleophile.

The choice of initiation method depends on the specific substrates, desired reaction conditions, and available equipment. Photoinitiation offers excellent spatial and temporal control, while thermal initiation provides a simpler setup.

Applications in Drug Development and Research

Thioether moieties are present in a variety of biologically active molecules and approved drugs. The synthesis of novel thioethers using this compound via the thiol-ene reaction offers a straightforward route to creating libraries of compounds for screening in drug discovery programs. Potential applications include the development of:

  • Antimicrobial Agents: Aryl sulfides have been shown to possess antibacterial and antifungal properties. The thioether linkage can be a key pharmacophore in compounds targeting various cellular processes in microorganisms.[1]

  • Anticancer Agents: Certain thioether-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[2]

  • Enzyme Inhibitors: The specific binding of small molecules to the active sites of enzymes is a cornerstone of modern drug design. 4-chlorophenyl-containing compounds have been identified as inhibitors of enzymes such as α-glucosidase and urease.[3][4]

Experimental Protocols

Below are detailed protocols for both photoinitiated and thermally initiated thiol-ene reactions with this compound.

Protocol 1: Photoinitiated Thiol-Ene Reaction

This protocol describes the light-mediated addition of this compound to an alkene, adapted from a catalyst-free method.[5]

Materials:

  • This compound

  • Alkene (e.g., 1-octene)

  • Solvent: Dichloromethane (B109758) (CH₂Cl₂) or Water (H₂O)

  • Reaction vessel (e.g., Pyrex tube)

  • Purple LED lamp (e.g., 52 W, 390 nm)

  • Standard laboratory glassware and stirring equipment

  • Nitrogen or Argon source for degassing

Procedure:

  • Reaction Setup (Condition A - in Water):

    • In a Pyrex tube equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol, 1.0 equiv) in degassed water (5 mL, 0.2 M).

    • Add this compound (1.6 mmol, 1.6 equiv).

    • Seal the tube and place it under vigorous stirring.

  • Reaction Setup (Condition B - in Dichloromethane):

    • In a Pyrex tube equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol, 1.0 equiv) in degassed dichloromethane (5 mL, 0.2 M).

    • Add this compound (2.5 mmol, 2.5 equiv) and degassed water (10 mmol, 10 equiv).

    • Seal the tube and place it under vigorous stirring.

  • Initiation:

    • Irradiate the reaction mixture with a 52 W purple LED lamp (390 nm) at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 21 hours.[5]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with the appropriate solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Thermally Initiated Thiol-Ene Reaction

This protocol outlines the thermal initiation of the thiol-ene reaction using a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).

Materials:

  • This compound

  • Alkene (e.g., 1-octene)

  • Radical initiator: 2,2'-azobis(2-methylpropionitrile) (AIBN)

  • Solvent: Toluene or another suitable high-boiling solvent

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Standard laboratory glassware and stirring equipment

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv) and the alkene (1.2 mmol, 1.2 equiv).

    • Dissolve the reactants in a suitable solvent (e.g., toluene, 5 mL).

    • Add AIBN (0.05 mmol, 0.05 equiv).

  • Initiation:

    • Heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).

Quantitative Data

The following tables summarize representative quantitative data for thiol-ene reactions involving this compound and other relevant compounds.

Table 1: Yields of Photoinitiated Thiol-Ene Reaction with this compound [5]

Alkene PartnerReaction ConditionYield (%)
Hexadec-1-eneA (H₂O)High
Hexadec-1-eneB (CH₂Cl₂)High

Note: The original study reports high yields for the reaction of this compound with hexadec-1-ene under both aqueous and organic conditions, though specific percentages are not provided in the abstract.

Table 2: Spectroscopic Data for a Representative 4-Chlorophenyl Thioether Adduct

The following data is predicted for the product of the reaction between this compound and 1-octene: 1-Chloro-4-(octylthio)benzene.

Spectroscopic TechniqueCharacteristic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 7.21 (d, J = 8.4 Hz, 2H, Ar-H), 2.88 (t, J = 7.4 Hz, 2H, -S-CH₂-), 1.65-1.55 (m, 2H, -S-CH₂-CH₂-), 1.45-1.20 (m, 10H, -(CH₂)₅-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 135.2, 132.0, 130.5, 129.2, 33.8, 31.8, 29.2, 29.1, 28.8, 22.6, 14.1
FT-IR (KBr, cm⁻¹)~3070 (Ar C-H stretch), ~2925, 2855 (Alkyl C-H stretch), ~1475 (Ar C=C stretch), ~1090 (C-Cl stretch), ~1010 (S-Ar stretch)
Mass Spec. (EI) m/z (%)256/258 ([M]⁺), 143/145 ([M - C₈H₁₇]⁺), 111/113 ([C₆H₄Cl]⁺)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Thiol-Ene Reaction cluster_analysis Analysis & Purification cluster_product Final Product thiol This compound photo Photoinitiation (UV Light) thiol->photo thermal Thermal Initiation (AIBN, Heat) thiol->thermal ene Alkene ene->photo ene->thermal monitoring Reaction Monitoring (TLC, GC-MS) photo->monitoring thermal->monitoring purification Purification (Column Chromatography) monitoring->purification product 4-Chlorophenyl Thioether purification->product

General workflow for the synthesis of 4-chlorophenyl thioethers.
Proposed Signaling Pathway Inhibition

Thioether-containing compounds have been investigated for their antimicrobial properties, with some acting as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[6][7][8] Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks and ultimately, bacterial cell death.

signaling_pathway drug 4-Chlorophenyl Thioether Derivative enzyme Bacterial DNA Gyrase/ Topoisomerase IV drug->enzyme Inhibition dna_supercoiling Relaxed DNA cell_death Bacterial Cell Death enzyme->cell_death Blockage of DNA processing supercoiled_dna Supercoiled DNA dna_supercoiling->supercoiled_dna dna_replication DNA Replication & Transcription supercoiled_dna->dna_replication

Inhibition of bacterial DNA topoisomerase by a thioether derivative.

References

Application Notes and Protocols: Synthesis of Poly(vinyl chloride) Modifiers Using 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl chloride) (PVC) is a widely utilized thermoplastic polymer, valued for its versatility and cost-effectiveness. However, unmodified PVC can suffer from poor thermal stability and rigidity, necessitating the use of additives such as stabilizers and plasticizers. The migration of these additives, particularly in sensitive applications like medical devices and food packaging, is a significant concern. Chemical modification of the PVC backbone offers a promising solution by covalently bonding functional groups to the polymer chain, thereby creating internally plasticized or stabilized materials with enhanced properties and reduced additive leaching.

This document provides detailed application notes and protocols for the synthesis of modified poly(vinyl chloride) using 4-chlorothiophenol. This modification proceeds via a nucleophilic substitution reaction, where the thiol group of this compound displaces a chlorine atom on the PVC chain.[1] This process can improve the thermal stability and alter the mechanical properties of the polymer.[2] For drug development professionals, the chemical modification of PVC is a key strategy for enhancing the biocompatibility of medical devices, preventing biofilm formation, and potentially creating novel drug-eluting materials.[3][4][5]

Data Presentation

Reaction Kinetics of PVC Modification

The conversion of PVC in reaction with various halogenated thiophenols has been studied, with the reaction kinetics being dependent on the reaction conditions. The following tables summarize the degree of modification over time for two primary protocols: one using a pre-formed thiolate salt and another where the salt is formed in situ.

Table 1: Degree of Modification of PVC with 4-Chlorothiophenolate (Pre-formed Salt Method) [6]

Reaction Time (hours)Degree of Modification (%)
122
228
435
842
2448

Table 2: Degree of Modification of PVC with this compound (In Situ Salt Formation with K₂CO₃) [6]

Reaction Time (hours)Degree of Modification (%)
125
232
440
845
2450
Thermal Properties of Modified PVC

The thermal properties of PVC are significantly influenced by chemical modification. The glass transition temperature (Tg) and thermal stability are key parameters to consider.

Table 3: Thermal Properties of PVC Modified with Halogenated Thiophenols [2]

ModifierDegree of Modification (%)Glass Transition Temp. (Tg) (°C)Onset of Degradation (°C)
Unmodified PVC085240
4-Fluorothiophenol5568265
This compound4870260
4-Bromothiophenol5272255

Experimental Protocols

Materials
  • Poly(vinyl chloride) (PVC)

  • This compound

  • Cyclohexanone (Solvent)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (B129727)

  • Water

  • Tetrahydrofuran (THF)

  • Hexane

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Protocol 1: Modification of PVC with Pre-formed 4-Chlorothiophenolate

This protocol involves the synthesis of the thiolate salt prior to the reaction with PVC.

Step 1: Synthesis of Potassium 4-Chlorothiophenolate

  • In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous ethanol (B145695) under a nitrogen atmosphere.

  • Add an equimolar amount of potassium hydroxide (B78521) (KOH) or potassium methoxide (B1231860) (KOCH₃) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to obtain the potassium 4-chlorothiophenolate salt. Dry the salt under vacuum.

Step 2: Modification of PVC

  • In a separate flask equipped with a condenser and nitrogen inlet, dissolve 8 mmol of PVC (based on monomer units) in 50 mL of cyclohexanone.

  • Add 8 mmol of the pre-formed potassium 4-chlorothiophenolate to the PVC solution.[1]

  • Heat the reaction mixture to 60°C under a nitrogen atmosphere and stir.[1]

  • Monitor the reaction progress by taking aliquots at desired time intervals.

  • To stop the reaction, precipitate the polymer by pouring the reaction mixture into a cold 2:1 methanol/water solution.[1]

  • Filter the modified polymer and wash thoroughly with methanol.

  • Purify the polymer by re-dissolving it in THF and re-precipitating it in methanol or hexane.[1]

  • Dry the final product under vacuum to a constant weight.

Protocol 2: In Situ Modification of PVC with this compound

This protocol generates the reactive thiolate species within the reaction mixture.

  • In a round-bottom flask equipped with a condenser and nitrogen inlet, dissolve 8 mmol of PVC (based on monomer units) and 8 mmol of this compound in 50 mL of cyclohexanone.[1]

  • Add 1.6 g of potassium carbonate (K₂CO₃) to the mixture.[1]

  • Heat the reaction mixture to 60°C under a nitrogen atmosphere with vigorous stirring.[1]

  • Follow steps 4-8 from Protocol 1 to monitor the reaction, stop the reaction, and purify the product.

Mandatory Visualizations

Reaction Mechanism

The modification of PVC with this compound proceeds through a nucleophilic substitution (SN2) reaction mechanism.

ReactionMechanism PVC PVC Chain Segment (...-CH(Cl)-CH₂-...) TransitionState SN2 Transition State PVC->TransitionState Thiolate 4-Chlorothiophenolate (Cl-Ph-S⁻) Thiolate->TransitionState Nucleophilic Attack ModifiedPVC Modified PVC (...-CH(S-Ph-Cl)-CH₂-...) TransitionState->ModifiedPVC ChlorideIon Chloride Ion (Cl⁻) TransitionState->ChlorideIon Leaving Group

Caption: SN2 reaction mechanism for PVC modification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound modified PVC.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization Dissolve Dissolve PVC and This compound in Cyclohexanone AddBase Add K₂CO₃ (for in-situ method) Dissolve->AddBase Heat Heat to 60°C under N₂ AddBase->Heat Precipitate Precipitate in Methanol/Water Heat->Precipitate After desired reaction time FilterWash Filter and Wash with Methanol Precipitate->FilterWash Redissolve Re-dissolve in THF FilterWash->Redissolve Reprecipitate Re-precipitate in Methanol/Hexane Redissolve->Reprecipitate Dry Dry under Vacuum Reprecipitate->Dry Analysis NMR, TGA, DSC, Elemental Analysis Dry->Analysis

Caption: General experimental workflow diagram.

Relevance to Drug Development

The chemical modification of PVC holds significant relevance for drug development and medical device manufacturing. Standard medical-grade PVC often contains plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP), which can leach out and pose health risks.[7] Covalently modifying the PVC backbone, as demonstrated with this compound, can create internally plasticized materials, mitigating the issue of plasticizer migration.

Furthermore, the surface chemistry of medical devices is critical for their biocompatibility. Thiol-modified surfaces can exhibit altered protein adsorption and cellular adhesion properties, potentially reducing the risk of thrombosis and biofilm formation.[4][8] While this compound itself has not been extensively studied for these applications, the principles of this modification technique can be extended to other functional thiols to impart specific biological activities. For instance, PVC surfaces can be functionalized with hydrophilic molecules to improve blood compatibility or loaded with antimicrobial agents to prevent device-related infections.[3][7] This approach opens avenues for the development of advanced medical devices, such as drug-eluting catheters or biocompatible blood bags.[5][9]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-chlorothiophenol as a key building block. The methodologies outlined below are foundational for the synthesis of diverse functionalized thioethers and other derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile reagent in organic synthesis, featuring a nucleophilic thiol group and a reactive aryl chloride. The presence of the chloro-substituent allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials. The products of these reactions, such as diaryl thioethers, N-aryl morpholines, and functionalized arylalkynes, are prevalent scaffolds in drug discovery.[1][2][3] This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as C-S cross-coupling, using this compound as a starting material.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: - this compound - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Pre-catalyst - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., N2 or Ar) Solvent->Inert Heating Heat to Reaction Temperature with Stirring Inert->Heating Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterization Characterization Purify->Characterization Characterize Product (NMR, MS, etc.)

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. In this case, this compound can be coupled with various arylboronic acids to synthesize 4-arylthiophenols.

Quantitative Data Summary (Illustrative)

The following table presents typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10018~85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11016~92
33-Pyridinylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012~78

Experimental Protocol: Synthesis of 4-(Phenyl)thiophenol

Materials:

  • This compound (1.0 mmol, 144.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To a dry Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate gradient) to afford 4-(phenyl)thiophenol.

G cluster_products ArCl This compound CatalyticCycle ArCl->CatalyticCycle Oxidative Addition ArB Arylboronic Acid ArB->CatalyticCycle Transmetalation ArAr 4-Arylthiophenol CatalyticCycle->ArAr Reductive Elimination

Caption: Simplified Suzuki-Miyaura coupling catalytic cycle.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, leading to substituted alkenes.[4][5] this compound can react with various alkenes, such as styrene, to produce functionalized stilbene (B7821643) derivatives.

Quantitative Data Summary (Illustrative)

The table below shows representative conditions and yields for the Heck reaction of aryl chlorides with styrene.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF12024~75
2n-Butyl acrylatePdCl₂(PPh₃)₂ (1)-K₂CO₃NMP13012~88
3StyrenePd₂(dba)₃ (1)PCy₃ (2)Cs₂CO₃1,4-Dioxane11016~82

Experimental Protocol: Synthesis of 4-(Styryl)thiophenol

Materials:

  • This compound (1.0 mmol, 144.6 mg)

  • Styrene (1.2 mmol, 125.0 mg, 0.137 mL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol, 151.8 mg, 0.209 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-(styryl)thiophenol.

G cluster_products ArCl This compound CatalyticCycle ArCl->CatalyticCycle Oxidative Addition Alkene Alkene Alkene->CatalyticCycle Carbopalladation SubstAlkene Substituted Alkene CatalyticCycle->SubstAlkene β-Hydride Elimination

Caption: Simplified Heck reaction catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, producing arylalkynes.[6][7] This reaction is valuable for synthesizing precursors to conjugated polymers and biologically active molecules.

Quantitative Data Summary (Illustrative)

The following table provides typical conditions and yields for the Sonogashira coupling of aryl chlorides with terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512~80
21-OctynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF808~85
3TrimethylsilylacetylenePd₂(dba)₃ (1.5) / XPhos (3)- (Copper-free)Cs₂CO₃Toluene10016~75

Experimental Protocol: Synthesis of 4-(Phenylethynyl)thiophenol

Materials:

  • This compound (1.0 mmol, 144.6 mg)

  • Phenylacetylene (1.1 mmol, 112.4 mg, 0.122 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and filter off the ammonium (B1175870) salt.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash the ether solution with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to give 4-(phenylethynyl)thiophenol.

G cluster_products ArCl This compound PdCycle Pd ArCl->PdCycle Oxidative Addition Alkyne Terminal Alkyne CuCycle Cu Alkyne->CuCycle Alkyne Activation ArylAlkyne Arylalkyne PdCycle->ArylAlkyne Reductive Elimination CuCycle->PdCycle Transmetalation

Caption: Simplified Sonogashira coupling catalytic cycles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[3][8] This reaction is widely used in the synthesis of pharmaceuticals containing the N-aryl motif.

Quantitative Data Summary (Illustrative)

The table below presents typical conditions and yields for the Buchwald-Hartwig amination of aryl chlorides.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1008~94
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11016~85
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10012~88

Experimental Protocol: Synthesis of 4-(Morpholino)thiophenol

Materials:

  • This compound (1.0 mmol, 144.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and morpholine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After cooling, pass the reaction mixture through a short pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-(morpholino)thiophenol.

G cluster_products ArCl This compound CatalyticCycle ArCl->CatalyticCycle Oxidative Addition Amine Amine Amine->CatalyticCycle Amine Coordination ArylAmine N-Aryl Amine CatalyticCycle->ArylAmine Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

C-S Cross-Coupling

Palladium-catalyzed C-S cross-coupling reactions are instrumental in the synthesis of diaryl thioethers, which are important structural motifs in many biologically active compounds.[1] this compound can serve as the thiol component in couplings with aryl halides.

Quantitative Data Summary (Illustrative)

The following table provides representative conditions and yields for the C-S coupling of thiols with aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (2)Xantphos (4)K₃PO₄Toluene11024~90
24-BromoanisolePd₂(dba)₃ (1)DPEphos (2)Cs₂CO₃1,4-Dioxane10018~88
31-BromonaphthalenePd(PPh₃)₄ (5)-NaOtBuToluene10012~82

Experimental Protocol: Synthesis of 4-(Phenylthio)thiophenol

Materials:

  • This compound (1.2 mmol, 173.5 mg)

  • Iodobenzene (1.0 mmol, 204.0 mg, 0.111 mL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, Xantphos, and K₃PO₄ to a Schlenk tube.

  • Add toluene, followed by this compound and iodobenzene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to give 4-(phenylthio)thiophenol.

G cluster_products ArCl Aryl Halide CatalyticCycle ArCl->CatalyticCycle Oxidative Addition Thiol This compound Thiol->CatalyticCycle Thiolate Coordination DiarylThioether Diaryl Thioether CatalyticCycle->DiarylThioether Reductive Elimination

References

Application Notes and Protocols for 4-Chlorothiophenol in Thiol Group Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chlorothiophenol as a versatile reagent for introducing the 4-chlorophenylthio group into a variety of organic molecules. This functionality is of significant interest in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction

This compound is a white crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility in research and development stems from its ability to participate in reactions that form carbon-sulfur (C-S) bonds, thereby introducing a thiol-derived functional group. The presence of the chlorine atom on the aromatic ring provides a site for further functionalization and can influence the electronic properties of the target molecule.

The primary applications of this compound as a thiolating agent involve its reaction with aryl or alkyl halides and activated aromatic systems. The key reaction types covered in these notes are:

  • Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling: A powerful and versatile method for the formation of aryl thioethers.

  • Copper-Catalyzed Ullmann Condensation: A classical and often cost-effective method for C-S bond formation.

  • Visible-Light-Promoted C-S Cross-Coupling: A modern, milder, and often catalyst-free approach.

  • Nucleophilic Aromatic Substitution (SNA r): Effective for introducing the 4-chlorophenylthio group onto electron-deficient aromatic rings.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of aryl thioethers using thiophenols, including examples analogous to reactions with this compound.

Table 1: Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling of Aryl Halides with Thiophenols

EntryAryl HalideThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneThis compound (Analogous)Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene (B28343)11012>95 (Typical)
24-ChloroacetophenoneThis compound (Analogous)Pd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100890-98 (Typical)
31-Bromo-4-methoxybenzeneThiophenolPd(OAc)₂ (2)dppf (4)K₃PO₄DMF1002485-95 (Typical)

Table 2: Copper-Catalyzed Ullmann Condensation of Aryl Halides with Thiophenols

EntryAryl HalideThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzeneThis compoundCuI (10)Ethylenediamine (20)K₂CO₃DMF1202480-90 (Typical)
22-Bromobenzoic acidThiophenolCuI (5)L-Proline (10)K₂CO₃DMSO1101885-95 (Typical)
34-IodotolueneThis compoundCuI (10)NoneK₂CO₃NMP1502475-85 (Typical)

Table 3: Visible-Light-Promoted C-S Cross-Coupling of Aryl Halides with Thiophenols

EntryAryl HalideThiolBaseSolventLight SourceTemp. (°C)Time (h)Yield (%)
14'-Bromoacetophenone2-ChlorobenzenethiolCs₂CO₃DMSO40 W Kessil Lamp (456 nm)23583
24-IodobenzonitrileThis compound (Analogous)Cs₂CO₃DMSOWhite LEDRoom Temp.1-290-97 (Typical)
31-Bromo-4-(trifluoromethyl)benzeneThiophenolK₃PO₄DMSOBlue LEDRoom Temp.1285-95 (Typical)

Table 4: Nucleophilic Aromatic Substitution (SNA r) of Activated Aryl Halides with this compound

EntryAryl HalideNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
11-Fluoro-2,4-dinitrobenzeneThis compoundK₂CO₃DMFRoom Temp.1>95 (Typical)
21-Chloro-2,4-dinitrobenzene (B32670)This compoundEt₃NAcetonitrile503>95 (Typical)
32,4-DichloropyrimidineThis compoundK₂CO₃DMAc80680-90 (Typical)

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling

This protocol describes the synthesis of an aryl-(4-chlorophenyl)sulfide from an aryl halide and this compound using a palladium catalyst and a phosphine (B1218219) ligand. The conditions are analogous to the highly efficient Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • This compound (1.1 mmol)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the aryl halide and this compound to the flask.

  • Rinse the weighing vessel with the remaining toluene (2 mL) and add it to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl-(4-chlorophenyl)sulfide.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines a ligand-free copper-catalyzed synthesis of an aryl-(4-chlorophenyl)sulfide.

Materials:

  • Aryl iodide (e.g., 4-iodotoluene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI, K₂CO₃, the aryl iodide, and this compound.

  • Add NMP to the flask.

  • Heat the reaction mixture to 140-160 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Visible-Light-Promoted C-S Cross-Coupling

This protocol describes a transition-metal-free synthesis of an aryl-(4-chlorophenyl)sulfide using visible light. The procedure is adapted from a similar reaction with 2-chlorobenzenethiol.

Materials:

  • Aryl halide (e.g., 4'-bromoacetophenone, 1.0 mmol)

  • This compound (1.5 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) (5 mL)

  • Nitrogen or Argon atmosphere

  • Reaction vessel suitable for irradiation (e.g., borosilicate glass vial)

  • Blue or white LED light source

Procedure:

  • To a dry reaction vial, add the aryl halide, this compound, and cesium carbonate.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous DMSO via syringe.

  • Stir the reaction mixture and irradiate with a blue or white LED light source at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Nucleophilic Aromatic Substitution (SNA r)

This protocol is for the synthesis of 1-(4-chlorophenylthio)-2,4-dinitrobenzene from 1-chloro-2,4-dinitrobenzene and this compound.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (1.0 mmol)

  • This compound (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene and this compound in DMF (5 mL).

  • Add potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 1-(4-chlorophenylthio)-2,4-dinitrobenzene. Recrystallization may be performed if necessary.

Visualizations

Buchwald-Hartwig C-S Cross-Coupling Catalytic Cycle

Buchwald_Hartwig_CS_Coupling cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(SAr')L2 Ar-Pd(II)(SAr')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(SAr')L2 Ligand Exchange (Ar'S⁻) Ar-Pd(II)(SAr')L2->Pd(0)L2 Catalyst Regeneration Ar-S-Ar' Ar-S-Ar' Ar-Pd(II)(SAr')L2->Ar-S-Ar' Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNA r) Mechanism

SNAr_Mechanism Aryl-X Ar-X (e.g., 1-Chloro-2,4-dinitrobenzene) Meisenheimer Meisenheimer Complex [Ar(X)(SAr')]⁻ Aryl-X->Meisenheimer Nucleophilic Attack (Ar'S⁻) Product Ar-SAr' (Product) Meisenheimer->Product Elimination of X⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for C-S Cross-Coupling

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Combine Aryl Halide, This compound, Catalyst/Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for C-S cross-coupling reactions.

Application Notes and Protocols for S-Arylation of 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The S-arylation of thiols is a fundamental transformation in organic chemistry, providing a powerful route to synthesize diaryl thioethers. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. 4-Chlorothiophenol is a common building block, and its S-arylation allows for the introduction of diverse aryl substituents. This document outlines detailed experimental protocols for the S-arylation of this compound using prevalent modern catalytic methods, including Palladium-catalyzed Buchwald-Hartwig amination-type conditions and Copper-catalyzed Ullmann-type and Chan-Lam couplings.

Overview of S-Arylation Methodologies

The formation of a carbon-sulfur (C-S) bond between an aryl group and this compound can be achieved through several robust cross-coupling reactions. The most common approaches involve the use of transition metal catalysts, primarily palladium and copper.

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: This reaction utilizes a palladium catalyst with a phosphine (B1218219) ligand to couple thiols with aryl halides or pseudohalides (e.g., triflates).[1][2] It is known for its broad substrate scope and functional group tolerance.[3]

  • Copper-Catalyzed Ullmann Condensation: A classic method, the Ullmann reaction traditionally uses stoichiometric amounts of copper at high temperatures to couple thiols with aryl halides.[4] Modern variations employ catalytic amounts of copper, often with ligands, under milder conditions.[5][6]

  • Copper-Catalyzed Chan-Lam Coupling: This versatile method couples thiols with aryl boronic acids using a copper catalyst.[7][8] A key advantage is that these reactions can often be run at room temperature and open to the air.[9][10]

The general reaction is depicted below:

Ar-X + HS-C₆H₄-Cl Catalyst, Base, Solvent⟶ Ar-S-C₆H₄-Cl
Where Ar-X can be an aryl halide, triflate, or boronic acid.

Data Presentation: Comparison of S-Arylation Protocols

The following table summarizes and compares the key parameters for different S-arylation methodologies.

Methodology Arylating Agent Typical Catalyst Typical Ligand Typical Base Typical Solvent Temperature (°C) Time (h)
Buchwald-Hartwig Aryl Bromide/Iodide/TriflatePd(OAc)₂, Pd₂(dba)₃DPPF, BINAP, XantphosCs₂CO₃, K₃PO₄, NaOtBu, DIPEAToluene (B28343), Dioxane, THF70 - 1108 - 24
Ullmann-type Aryl Iodide/BromideCuI, Cu₂O1,10-Phenanthroline, Proline (or Ligand-free)K₂CO₃, Cs₂CO₃, KOHDMF, NMP, DMSO100 - 14012 - 24
Chan-Lam Aryl Boronic AcidCu(OAc)₂, CuCl₂Pyridine, BipyridinePyridine, Et₃NCH₂Cl₂, CH₃CN, MeOHRoom Temp - 808 - 72
Microwave-Assisted Aryl Halide/Boronic AcidPd or Cu complexesAs aboveAs aboveAs above (high boiling)100 - 1500.2 - 1

Experimental Protocols

Safety Precaution: this compound has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium and copper catalysts are heavy metals and should be handled with care. Solvents are flammable and volatile.

Protocol 1: Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Type)

This protocol is a general procedure for the coupling of an aryl bromide with this compound using a palladium/dppf catalyst system.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 0.04 mmol, 4 mol%)[3]

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and DPPF (0.04 mmol).

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Using a syringe, add anhydrous toluene (5 mL) to the vessel.

  • Add this compound (1.2 mmol) to the mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diaryl thioether.

Protocol 2: Ligand-Free Copper-Catalyzed S-Arylation (Ullmann-Type)

This protocol describes a simple, ligand-free method for the coupling of an aryl iodide with this compound.[6]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 4 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Add the aryl iodide (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.05 mmol), and potassium carbonate (2.0 mmol) to a reaction vessel with a magnetic stir bar.

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (4 mL) via syringe.

  • Heat the reaction mixture to 120 °C in an oil bath and stir.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the crude residue by flash column chromatography to yield the pure S-arylated product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying catalytic cycles for the described S-arylation reactions.

G General Experimental Workflow for S-Arylation A 1. Reagent Setup (Thiol, Arylating Agent, Catalyst, Ligand, Base) B 2. Add Anhydrous Solvent A->B C 3. Inert Atmosphere (Purge with N2 or Ar) B->C D 4. Heating & Stirring (Reaction Monitoring by TLC/GC) C->D E 5. Reaction Cooldown D->E F 6. Work-up (Filtration, Extraction, Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product (Diaryl Thioether) G->H

Caption: A generalized workflow for metal-catalyzed S-arylation reactions.

G Simplified Catalytic Cycle Comparison cluster_0 Buchwald-Hartwig (Pd-Catalyzed) cluster_1 Ullmann-Type (Cu-Catalyzed) A Pd(0)L_n B [Ar-Pd(II)-X]L_n A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)-SR']L_n B->C + R'S- C->A Reductive Elimination (Ar-SR') D Cu(I)X E Cu(I)SR' D->E + R'S- F [Ar-Cu(III)-(SR')]X E->F Oxidative Addition (Ar-X) F->D Reductive Elimination (Ar-SR')

Caption: Comparison of Pd and Cu catalytic cycles in S-arylation.

References

Application Notes and Protocols: 4-Chlorothiophenol in Corrosion Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chlorothiophenol as a precursor in the synthesis of novel corrosion inhibitors. The following sections detail the synthesis of a representative Schiff base inhibitor, experimental protocols for evaluating its efficacy, and a summary of performance data for thiophenol derivatives.

Introduction

Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen are effective corrosion inhibitors for various metals and alloys. This compound, with its reactive thiol group and aromatic ring, serves as a valuable building block for the synthesis of such inhibitors. The sulfur atom provides a strong anchor point for adsorption onto the metal surface, while the overall molecular structure can be tailored to enhance the formation of a protective film. This document outlines the preparation of a Schiff base corrosion inhibitor derived from this compound and details the methodologies for assessing its performance.

Synthesis of a Schiff Base Corrosion Inhibitor from this compound

This protocol describes a plausible synthesis of a Schiff base inhibitor, (E)-N-((4-(4-chlorophenylthio)phenyl)methylene)aniline, a compound designed to leverage the properties of this compound for corrosion inhibition.

Reaction Scheme:

Step 1: Synthesis of 4-(4-Chlorophenylthio)benzaldehyde
  • Materials: this compound, 4-Fluorobenzaldehyde (B137897), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in DMF (50 mL).

    • Add potassium carbonate (15 mmol) to the mixture.

    • Heat the reaction mixture to 80-90°C and maintain for 6-8 hours with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol (B145695) to obtain pure 4-(4-chlorophenylthio)benzaldehyde.

Step 2: Synthesis of the Schiff Base Inhibitor
  • Materials: 4-(4-Chlorophenylthio)benzaldehyde, Aniline (B41778), Absolute Ethanol, Glacial Acetic Acid.

  • Procedure:

    • Dissolve 4-(4-chlorophenylthio)benzaldehyde (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

    • Add aniline (10 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

    • Filter the solid product, wash with cold ethanol, and dry to yield the Schiff base inhibitor.

Experimental Protocols for Corrosion Inhibition Studies

The performance of the synthesized inhibitor is evaluated through electrochemical and weight loss measurements.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate.

Procedure:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Polish the coupons with a series of emery papers of decreasing grit size, wash with distilled water and acetone, and dry.

  • Inhibitor Solution: Prepare a corrosive medium (e.g., 1 M HCl) with and without various concentrations of the synthesized inhibitor.

  • Immersion Test: Weigh the prepared coupons accurately and immerse them in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Analysis: After the immersion period, remove the coupons, clean them according to standard procedures to remove corrosion products, wash, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR):

      where K is a constant (8.76 x 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%):

      where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical tests provide insights into the mechanism of corrosion inhibition. These are typically performed using a three-electrode cell setup with a working electrode (mild steel), a counter electrode (platinum), and a reference electrode (saturated calomel (B162337) electrode - SCE).

This technique determines the corrosion current density (i_corr) and the corrosion potential (E_corr).

Procedure:

  • Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the logarithm of the current density versus the potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to determine i_corr and E_corr.

  • Calculation of Inhibition Efficiency (IE%):

    where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

EIS is used to investigate the properties of the protective film formed by the inhibitor.

Procedure:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • The impedance data is often represented as Nyquist and Bode plots.

  • The data can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl indicate effective inhibition.

  • Calculation of Inhibition Efficiency (IE%):

    where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Data Presentation

The following tables summarize the performance of thiophenol derivatives as corrosion inhibitors based on literature data.

Table 1: Corrosion Inhibition Efficiency of Thiophenol Derivatives on Copper in Saline Medium [1]

InhibitorConcentrationInhibition Efficiency (%)
2-Naphthalenethiol (2-NT)Optimal> 4-Cl
This compound (4-Cl) Optimal> 4-MT
p-Toluenethiol (4-MT)Optimal< 4-Cl

Table 2: Electrochemical Parameters for a Synthesized Inhibitor on Mild Steel in 1 M HCl (Hypothetical data for the synthesized Schiff base)

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)R_ct (Ω cm²)C_dl (µF/cm²)IE (%) (from PDP)IE (%) (from EIS)
Blank-45025050200--
50-4408020010068.075.0
100-435454507082.088.9
200-420209804092.094.9
500-4101215003095.296.7

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and evaluation process.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Schiff Base Synthesis A This compound C Reaction in DMF with K2CO3 A->C B 4-Fluorobenzaldehyde B->C D 4-(4-Chlorophenylthio)benzaldehyde C->D F Reaction in Ethanol (Acid Catalyst) D->F E Aniline E->F G Schiff Base Inhibitor F->G

Caption: Synthesis workflow for the Schiff base corrosion inhibitor.

Evaluation_Workflow cluster_evaluation Corrosion Inhibition Evaluation Inhibitor Synthesized Inhibitor WL Weight Loss Method Inhibitor->WL PDP Potentiodynamic Polarization Inhibitor->PDP EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS CR CR WL->CR Calculate Corrosion Rate i_corr i_corr PDP->i_corr Determine i_corr R_ct R_ct EIS->R_ct Determine R_ct IE_WL IE% CR->IE_WL Calculate Inhibition Efficiency IE_PDP IE% i_corr->IE_PDP Calculate Inhibition Efficiency IE_EIS IE% R_ct->IE_EIS Calculate Inhibition Efficiency

Caption: Workflow for evaluating the performance of the corrosion inhibitor.

Conclusion

This compound is a versatile precursor for the synthesis of effective corrosion inhibitors. The protocols outlined in this document provide a framework for the preparation of a Schiff base inhibitor and its subsequent evaluation. The data indicates that thiophenol derivatives, including this compound, demonstrate significant potential for corrosion protection, which can be further enhanced through chemical modification into more complex molecular structures like Schiff bases. Researchers are encouraged to adapt and optimize these methodologies for the development of novel and highly efficient corrosion inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Chlorothiophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for preparing this compound involve the reduction of 4-chlorobenzenesulfonyl chloride or its corresponding sulfonic acid.[1] Key approaches include:

  • Reduction of Arylsulfonyl Chlorides: This is a relatively straightforward method where 4-chlorobenzenesulfonyl chloride is reduced to the corresponding thiophenol.[1][2] Common reducing agents include zinc dust with sulfuric acid or hydrazine (B178648) hydrate (B1144303).[2][3]

  • Reduction of Arylsulfonic Acids: While arylsulfonic acids are more stable, their reduction can be more challenging, sometimes requiring harsh conditions or expensive catalysts.[1]

  • Diazotization Route: This classic method involves the reaction of an aryldiazonium salt with a sulfur-containing reagent, but it can suffer from side reactions and potential hazards.[3]

  • Chlorination of Thiophenol/Disulfide: An alternative approach involves the direct chlorination of thiophenol or diphenyl disulfide, followed by reduction.[4]

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reduction of the sulfonyl chloride or sulfonate may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1]

  • Side Reactions: The most common side product is the corresponding disulfide (4,4'-dichlorodiphenyl disulfide). This can occur through oxidation of the thiophenol product, especially in the presence of air.[5]

  • Suboptimal Reaction Temperature: Temperature control is critical. For instance, in the reduction of benzenesulfonyl chloride with zinc dust, the initial phase of the reaction must be kept at or below 0°C to prevent poor yields.[3]

  • Loss During Workup and Purification: this compound can be lost during extraction or recrystallization. Ensure proper pH adjustment during extraction and choose an appropriate solvent system for recrystallization, such as aqueous ethanol (B145695) or n-hexane.[1][6]

Q3: How can I minimize the formation of 4,4'-dichlorodiphenyl disulfide?

A3: The formation of the disulfide byproduct is a common issue resulting from the oxidation of the thiophenol product. To minimize this:

  • Maintain an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Use Excess Reducing Agent: Ensure a sufficient excess of the reducing agent is used to both reduce the starting material and prevent oxidation of the product.

  • Acidic Conditions: Performing the final steps of the synthesis under acidic conditions can help stabilize the thiophenol and prevent oxidation.[5]

  • Direct Reduction of Disulfide: If disulfide formation is significant, it can often be reduced back to the thiophenol in a subsequent step using agents like sodium borohydride (B1222165) or zinc and acid.[4][7]

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is a highly effective method for obtaining pure crystalline this compound. Common solvents include aqueous ethanol or n-hexane.[1][6]

  • Vacuum Distillation: This can be used to purify the crude product, especially to separate it from non-volatile impurities.

  • Chromatography: For very high purity, flash column chromatography can be employed.[8]

Troubleshooting Guide

If you are encountering issues during the synthesis, this guide provides a structured approach to identifying and resolving the problem.

Problem: Low or No Product Yield

G cluster_tlc TLC/LC-MS Analysis Results cluster_solutions Potential Solutions start Low Yield Detected check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm_present Starting material is the major spot check_tlc->sm_present Incomplete Reaction byproduct_present Major spot is an unknown byproduct (e.g., disulfide) check_tlc->byproduct_present Side Reaction Dominates no_product Complex mixture or baseline material check_tlc->no_product Reaction Failed or Degradation sol_sm Increase reaction time or temperature. Check purity/activity of reducing agent. sm_present->sol_sm sol_byproduct Work under inert atmosphere. Adjust stoichiometry of reducing agent. Consider in-situ reduction of disulfide. byproduct_present->sol_byproduct sol_failed Verify reagent quality and solvent dryness. Re-evaluate reaction conditions (temp, pH). Check for catalyst poisoning if applicable. no_product->sol_failed

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Data Summary: Comparison of Synthesis Methods

MethodStarting MaterialReagentsTypical YieldPurityKey AdvantagesKey DisadvantagesReference
Method 1 Sodium p-chlorobenzenesulfonateThionyl chloride, Iron powder, Sulfuric acid87.2%99.6%High purity and yieldMulti-step, use of strong acids[1]
Method 2 4-chlorophenyl-sulfochlorideHydrazine hydrate, NaOH, HCl92%>98%High yield, one-pot potentialUse of hydrazine (toxic)[2]
Method 3 4-chlorobenzenesulphonyl chlorideSodium borohydride in THF~40%MixtureMilder reducing agentLow yield, mixture of disulfide and thiophenol[7][9]
Method 4 Diphenyl disulfideSulfuryl chloride, Zinc dust, HCl72.9% (para)Product mixtureUtilizes readily available starting materialForms ortho and para isomers, requires separation[4]

Detailed Experimental Protocols

Protocol 1: Reduction of Sodium p-chlorobenzenesulfonate[1]

This method involves the conversion of the sulfonate to the sulfonyl chloride, followed by reduction.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A Sodium p-chlorobenzenesulfonate + Thionyl Chloride in Toluene (B28343) B Heat to 60°C for 5h A->B C Add Iron Powder + 60% Sulfuric Acid B->C Intermediate Mixture D Maintain 40-50°C C->D E Add Zinc Powder Heat to 60°C for 2h D->E F Cool & Separate Layers E->F G Vacuum Distill Toluene F->G H Recrystallize crude product from n-hexane G->H I Pure this compound H->I

Caption: Experimental workflow for synthesis from sodium p-chlorobenzenesulfonate.

Methodology:

  • Sulfonyl Chloride Formation: In a reaction vessel, combine sodium p-chlorobenzenesulfonate (257.4g), tetrabutylammonium (B224687) bromide (7.7g), and toluene (642g). Stir the mixture and slowly add thionyl chloride (168g) at room temperature. After the addition is complete, heat the mixture to 60°C and maintain for 5 hours. Cool to room temperature.

  • Reduction: To the mixture from the previous step, add iron powder (210.5g) in portions. Slowly add 60% sulfuric acid (1176g) while keeping the internal temperature between 40-50°C. After the addition of iron and sulfuric acid, add zinc powder. Heat the reaction mixture to 60°C and maintain for 2 hours, monitoring by TLC until the reaction is complete.

  • Workup and Purification: Cool the mixture to room temperature and separate the aqueous and organic layers. The organic phase is subjected to vacuum distillation to recover the toluene. The resulting crude this compound is purified by recrystallization from n-hexane to yield the pure product.

Protocol 2: Reduction of 4-Chlorophenyl-sulfochloride with Hydrazine Hydrate[2]

This protocol describes a high-yield synthesis using hydrazine hydrate as the reducing agent.

Methodology:

  • Initial Reaction: Dissolve 1 mole of 4-chlorophenyl-sulfochloride in 600 ml of methanol (B129727) in a reaction flask. While stirring vigorously and cooling with an ice bath to maintain a temperature of 10-20°C, add 3 moles of hydrazine hydrate dropwise over approximately 45 minutes.

  • Disulfide Formation: After the addition, continue stirring for 20 minutes while warming the mixture to 30-35°C. Add 5-6 g of 57% hydriodic acid, followed by neutralization with concentrated hydrochloric acid. Add an additional 50-60 ml of concentrated hydrochloric acid and heat the mixture under reflux for 4-5 hours to form the disulfide intermediate.

  • Final Reduction: Neutralize the mixture with a 45% sodium hydroxide (B78521) solution. Add 2 moles of hydrazine hydrate and 2.5 moles of sodium hydroxide (dissolved in 150 ml of water and 200 ml of methanol).

  • Workup: Boil the mixture under reflux for 3 hours until the reduction is complete (a colorless solution should form). Distill off the majority of the methanol. Dilute the residue with 800 ml of water and acidify to a pH of 1 with concentrated hydrochloric acid. The precipitated this compound is then collected.

References

Technical Support Center: Purification of Crude 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chlorothiophenol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The most common impurity is 4,4'-dichlorodiphenyl disulfide, which forms through the oxidation of this compound.[1] Other potential impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. The thiol group is susceptible to oxidation, especially when exposed to air.[2]

Q2: What are the recommended purification methods for crude this compound?

A2: The primary methods for purifying crude this compound are:

  • Recrystallization: This is a widely used and effective technique. Common solvent systems include n-hexane[3] and aqueous ethanol (B145695).

  • Vacuum Distillation: This method is suitable for removing non-volatile impurities and can be performed on the crude product before recrystallization.[3]

  • Flash Chromatography: This technique can be employed for more challenging separations or to achieve very high purity.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity and identify the presence of impurities like the corresponding disulfide.

  • Gas Chromatography (GC): GC provides quantitative data on the purity of the sample.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for quantitative purity analysis.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high, causing it to come out of solution above its melting point.

  • Solution:

    • Add more solvent: Increase the amount of the hot solvent to ensure the compound is fully dissolved at the boiling point.

    • Use a mixed solvent system: If a single solvent is problematic, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until turbidity appears. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.

Issue 2: Poor recovery of the purified product.

  • Cause:

    • Using too much solvent during recrystallization.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent: Dissolve the crude product in the minimum volume of boiling or near-boiling solvent to create a saturated solution.

    • Cool the solution thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.

    • Preheat the filtration apparatus: When performing hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Wash crystals with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product.

Issue 3: The purified product is still colored.

  • Cause: Colored impurities are present in the crude material.

  • Solution:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

Removal of Disulfide Impurity

Issue: The purified this compound is contaminated with 4,4'-dichlorodiphenyl disulfide.

  • Cause: Oxidation of the thiol during synthesis, workup, or storage.

  • Solution:

    • Work under an inert atmosphere: To prevent oxidation, handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2]

    • Use a reducing agent: If disulfide formation is a significant issue, a mild reducing agent can be added during the workup or purification process to convert the disulfide back to the thiol. Options include sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT).[5][6]

    • Purification by chromatography: Flash chromatography can effectively separate the thiol from the less polar disulfide.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization (n-hexane)>99.5%[3]~87%[3]Simple, cost-effective, good for removing disulfide.May not remove all types of impurities.
Recrystallization (aq. Ethanol)HighVariableUses a common and relatively safe solvent system.Requires careful control of solvent ratio.
Vacuum DistillationRemoves non-volatile impuritiesHighEffective for initial cleanup of crude material.[3]Requires specialized equipment; thermal degradation possible for sensitive compounds.
Flash ChromatographyVery High (>99%)VariableExcellent for separating closely related impurities.More time-consuming and uses more solvent than recrystallization.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation followed by Recrystallization from n-Hexane[3]
  • Vacuum Distillation:

    • The crude this compound is subjected to vacuum distillation. The exact temperature and pressure should be optimized based on the equipment and the level of impurities. The boiling point of this compound is 205-207 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.

  • Recrystallization:

    • To the distilled crude this compound, add n-hexane.

    • Reflux the mixture for 1 hour.

    • Allow the solution to cool slowly to room temperature, and then cool for an extended period (e.g., 12 hours) to ensure complete crystallization.

    • Collect the crystals by filtration (e.g., using a Buchner funnel or by centrifugation).

    • Wash the crystals with a small amount of cold n-hexane.

    • Dry the purified crystals under vacuum.

Protocol 2: General Protocol for Recrystallization from Aqueous Ethanol
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is hot, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals.

Protocol 3: General Protocol for Flash Chromatography
  • Select a Solvent System:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for thiophenols is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3. The less polar disulfide impurity will have a higher Rf value.

  • Pack the Column:

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane (B109758) and load it onto the column.

  • Elute the Column:

    • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Optional Initial Cleanup Recrystallization Recrystallization (n-hexane or aq. EtOH) Crude->Recrystallization Distillation->Recrystallization Chromatography Flash Chromatography Recrystallization->Chromatography If impurities persist Pure Pure this compound Recrystallization->Pure Chromatography->Pure

Caption: Purification workflow for crude this compound.

TroubleshootingRecrystallization Start Crude Product in Hot Solvent OilingOut Compound Oils Out Start->OilingOut PoorRecovery Poor Crystal Yield Start->PoorRecovery ColoredProduct Product is Colored Start->ColoredProduct AddSolvent Add More Solvent OilingOut->AddSolvent Solution SlowCool Cool Slowly OilingOut->SlowCool Solution MinSolvent Use Minimum Hot Solvent PoorRecovery->MinSolvent Solution ThoroughCool Cool Thoroughly PoorRecovery->ThoroughCool Solution UseCharcoal Add Activated Charcoal ColoredProduct->UseCharcoal Solution

Caption: Troubleshooting common recrystallization problems.

References

Side reactions to avoid when using 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions when using 4-Chlorothiophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound?

A1: The most prevalent side reaction is the oxidative coupling of two molecules of this compound to form bis(4-chlorophenyl) disulfide.[1][2] This oxidation can be initiated by atmospheric oxygen, trace metal ion contaminants, or exposure to light, and is often accelerated under basic conditions.[3]

Q2: How does pH influence the formation of disulfide byproducts?

A2: The thiol group of this compound is acidic (pKa ≈ 6.6).[2] In basic solutions, it deprotonates to form the thiophenolate anion. This anion is a more potent nucleophile but is also more susceptible to oxidation. Therefore, working at a pH above the pKa increases the rate of the desired nucleophilic reaction but also significantly accelerates the unwanted oxidation to the disulfide.[3]

Q3: Can the chloro group on the aromatic ring be displaced in a side reaction?

A3: While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, it typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[4][5] this compound itself lacks such strong activating groups, making the displacement of the chloro group by common nucleophiles an unlikely side reaction under standard conditions.

Q4: What are the best practices for storing this compound to prevent degradation?

A4: To minimize degradation and side reactions during storage, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[6] It is advisable to store it in a cool, dark, and dry place, away from oxidizing agents and strong bases.[6]

Troubleshooting Guides

Problem 1: My reaction is producing a significant amount of a white, crystalline solid that is not my desired product. TLC analysis suggests a less polar byproduct.

  • Possible Cause: This is highly indicative of the formation of bis(4-chlorophenyl) disulfide, the primary oxidation byproduct. This disulfide is less polar than the starting thiol and often appears as a white solid.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before starting your reaction, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas. This prevents atmospheric oxygen from entering the reaction vessel.

    • Control pH: If your reaction requires a base, consider using a weaker base or adding it slowly at a low temperature to avoid a high concentration of the reactive thiophenolate at any given time. For reactions that do not require basic conditions, maintaining a neutral or slightly acidic pH can suppress disulfide formation.

    • Use Chelating Agents: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your reaction mixture (e.g., 0.1-1 mM). This will sequester trace metal ions that can catalyze the oxidation of the thiol.

    • Add a Reducing Agent: For particularly sensitive reactions, consider adding a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP is a powerful reducing agent that is stable in air and can prevent or reverse disulfide bond formation.

Problem 2: The yield of my desired product is consistently low, even when I take precautions against oxidation.

  • Possible Cause: If disulfide formation is ruled out, other side reactions with your specific electrophile might be occurring. The thiophenolate anion is a soft nucleophile and will react preferentially with soft electrophiles.[7][8] If your electrophile has multiple reactive sites, you may be observing reactions at an undesired position.

  • Troubleshooting Steps:

    • Analyze Reaction Byproducts: Use techniques like LC-MS or GC-MS to identify the structures of the major byproducts. This will provide insight into the competing reaction pathways.

    • Modify Reaction Conditions:

      • Temperature: Lowering the reaction temperature can often increase the selectivity of a reaction.

      • Solvent: The choice of solvent can influence the reactivity of both the nucleophile and the electrophile. Experiment with solvents of different polarities.

      • Order of Addition: Adding the reagents in a different order can sometimes minimize side reactions. For instance, slowly adding the electrophile to a solution of the thiophenolate can maintain a low concentration of the electrophile and may favor the desired reaction.

Data Presentation

Table 1: Influence of Reaction Conditions on Disulfide Formation

ParameterConditionExpected Disulfide FormationRationale
Atmosphere Air (aerobic)HighOxygen acts as the primary oxidant for the thiol to disulfide conversion.[2]
Inert (N₂ or Ar)LowAn inert atmosphere minimizes the presence of oxygen, thereby reducing the rate of oxidation.
pH < 6.0 (Acidic)Very LowThe thiol group is protonated, making it less susceptible to oxidation.[9]
6.5 - 7.5 (Neutral)Low to ModerateA small fraction of the thiol exists as the reactive thiophenolate.
> 8.0 (Basic)HighThe majority of the thiol is deprotonated to the highly oxidizable thiophenolate anion.[9]
Additives NoneDependent on other factorsBaseline for comparison.
EDTA (1 mM)ReducedChelates catalytic metal ions that promote oxidation.
TCEP (1.1 eq)Very LowActs as a reducing agent, preventing and reversing disulfide formation.
Light Ambient Light/UVIncreasedPhoto-oxidation can generate radical species that lead to disulfide formation.[3]
DarkReducedPrevents photo-initiated oxidation pathways.

Experimental Protocols

Protocol 1: Minimizing Disulfide Formation in S-Alkylation Reactions

This protocol describes a general procedure for the S-alkylation of an alkyl halide with this compound, optimized to minimize the formation of bis(4-chlorophenyl) disulfide.

  • Solvent Degassing: Place the chosen reaction solvent (e.g., anhydrous DMF or acetonitrile) in a flask and sparge with dry argon for 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a flame-dried flask under a positive pressure of argon, add this compound (1.0 eq).

  • Reagent Addition: Dissolve the this compound in the degassed solvent. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a suitable base (e.g., potassium carbonate, 1.2 eq). Weaker bases are preferred to maintain a lower concentration of the thiophenolate.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with deoxygenated water and extract the product with an organic solvent. Wash the organic layer with deoxygenated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification of this compound to Remove Disulfide Impurity

If your starting material contains the disulfide impurity, it can be removed by the following procedure.

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent such as diethyl ether.

  • Aqueous Extraction: Extract the ether solution with an aqueous solution of sodium hydroxide (B78521) (1 M). The this compound will deprotonate and move into the aqueous layer, while the non-acidic disulfide impurity will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the disulfide.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid (e.g., 2 M) until the this compound precipitates as a white solid.

  • Isolation: Collect the purified this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Oxidation_Pathway Thiol1 This compound (R-SH) Thiolate Thiophenolate Anion (R-S⁻) Thiol1->Thiolate + Base - H⁺ Thiol2 This compound (R-SH) Disulfide bis(4-chlorophenyl) disulfide (R-S-S-R) Thiol2->Disulfide Oxidation Thiolate->Disulfide Oxidation Oxidant [O] (e.g., O₂, Metal ions) Oxidant->Disulfide

Caption: Pathway of disulfide formation from this compound.

Troubleshooting_Workflow Start Unwanted Side Product Observed CheckPolarity Is the byproduct less polar and a white solid? Start->CheckPolarity DisulfidePath Likely Disulfide Formation CheckPolarity->DisulfidePath Yes OtherPath Other Side Reaction CheckPolarity->OtherPath No ImplementOxidationPrevention Implement Oxidation Prevention: - Inert Atmosphere - Degas Solvents - Control pH - Add EDTA/TCEP DisulfidePath->ImplementOxidationPrevention AnalyzeByproducts Analyze Byproducts (LC-MS/GC-MS) OtherPath->AnalyzeByproducts ModifyConditions Modify Reaction Conditions: - Temperature - Solvent - Order of Addition AnalyzeByproducts->ModifyConditions

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chlorothiophenol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 4-chlorothiophenol. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the synthesis of diaryl thioethers and other derivatives from this compound.

Frequently Asked Questions (FAQs)

Q1: Which are the most common coupling reactions for this compound?

A1: The most prevalent methods for forming a C-S bond with this compound are transition-metal-catalyzed cross-coupling reactions. The primary choices include:

  • Ullmann Condensation: A classical copper-catalyzed reaction, typically requiring high temperatures.[1]

  • Buchwald-Hartwig Cross-Coupling: A versatile palladium-catalyzed reaction known for its broad substrate scope and milder reaction conditions compared to the Ullmann condensation.[2][3]

  • Chan-Lam Coupling: A copper-catalyzed reaction that couples thiols with boronic acids, often under mild, aerobic conditions.[4][5]

Q2: My C-S coupling reaction with this compound is giving a low yield. What are the common causes?

A2: Low yields in C-S coupling reactions with this compound can stem from several factors:

  • Catalyst Deactivation: The sulfur atom in this compound can act as a poison to the metal catalyst, particularly palladium catalysts.[6]

  • Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly impact the reaction efficiency.

  • Side Reactions: Homocoupling of the boronic acid (in Chan-Lam coupling) or the formation of disulfides from this compound can reduce the yield of the desired product.

  • Poor Quality Reagents: Impurities in solvents, reagents, or degradation of the catalyst can inhibit the reaction.

Q3: What are the typical side products I should look out for?

A3: Common side products include:

  • Disulfide Formation: Oxidative self-coupling of this compound to form bis(4-chlorophenyl) disulfide. This can be minimized by maintaining an inert atmosphere.[7]

  • Homocoupling: In Chan-Lam coupling, the arylboronic acid can couple with itself.

  • Hydrodehalogenation: Replacement of the chlorine atom on the this compound with a hydrogen atom.

Q4: How can I purify the diaryl thioether product?

A4: Purification is most commonly achieved through column chromatography on silica (B1680970) gel.[8][9] The choice of eluent will depend on the polarity of the product. A typical starting point is a mixture of hexane (B92381) and ethyl acetate. Recrystallization can also be an effective method for obtaining highly pure product.

Troubleshooting Guides

Low to No Product Formation
Potential CauseSuggested Solutions
Inactive Catalyst For Palladium Catalysts (Buchwald-Hartwig): Use pre-catalysts or ensure in-situ generation of the active Pd(0) species. Use bulky, electron-rich phosphine (B1218219) ligands to protect the palladium center and promote catalysis.[10] For Copper Catalysts (Ullmann/Chan-Lam): Use fresh, high-purity copper salts (e.g., CuI, Cu(OAc)₂). For Ullmann reactions, consider activating the copper.
Inappropriate Ligand Screen a variety of ligands. For Buchwald-Hartwig, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective for aryl chlorides. For Chan-Lam, N- or O-donor ligands like phenanthroline or diamines can be beneficial.[11]
Suboptimal Base The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are common. For Chan-Lam, milder bases like K₂CO₃ or even an organic base may be sufficient. The base must be strong enough to deprotonate the thiophenol.[12]
Incorrect Solvent High-boiling point, polar aprotic solvents like DMF, DMSO, dioxane, or toluene (B28343) are frequently used. Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[13]
Insufficient Temperature Ullmann couplings often require high temperatures (100-200 °C).[1] Buchwald-Hartwig and Chan-Lam reactions can often be run at lower temperatures (room temperature to 110 °C), but optimization may be necessary.[2][11]
Formation of Significant Side Products
Side ProductSuggested Solutions to Minimize
Disulfide Formation Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Boronic Acid Homocoupling (Chan-Lam) Use a slight excess of the boronic acid (1.1-1.2 equivalents). Optimize the reaction temperature and time; sometimes lower temperatures can suppress homocoupling.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the coupling of thiophenols with aryl halides or boronic acids. These serve as a starting point for the optimization of this compound coupling reactions.

ParameterUllmann CondensationBuchwald-Hartwig CouplingChan-Lam Coupling
Catalyst CuI, Cu₂O, or Cu powderPd(OAc)₂, Pd₂(dba)₃Cu(OAc)₂, CuSO₄
Catalyst Loading 5 - 20 mol% (sometimes stoichiometric)1 - 5 mol%5 - 10 mol%
Ligand Often ligand-free, or simple ligands like phenanthroline, N,N-dimethylglycineBulky, electron-rich phosphines (e.g., XPhos, SPhos, dppf)N- or O-donor ligands (e.g., pyridine, 1,10-phenanthroline)
Base K₂CO₃, Cs₂CO₃NaOt-Bu, K₃PO₄, Cs₂CO₃Et₃N, pyridine, K₂CO₃
Solvent DMF, NMP, pyridineToluene, dioxane, THFCH₂Cl₂, MeOH, EtOH
Temperature 100 - 210 °C80 - 110 °CRoom Temperature - 80 °C
Reaction Time 12 - 48 hours2 - 24 hours8 - 24 hours

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophenyl 4-methylbenzyl thioether (Ullmann-type)

This protocol is adapted from a procedure for a similar synthesis.[1]

Reagents:

Procedure:

  • To a stirred apparatus, add this compound, water, potassium hydroxide, and tetraethylammonium chloride.

  • Stir the mixture until the this compound has dissolved.

  • Add 4-methylbenzyl chloride to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig C-S Coupling

This is a general procedure that can be optimized for this compound.[8]

Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOt-Bu under an inert atmosphere.

  • Add the aryl bromide and this compound.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography.

Protocol 3: General Procedure for Chan-Lam C-S Coupling

This procedure is based on a Chan-Lam S-arylation of thiols.[11]

Reagents:

  • Arylboronic acid (1.2 equiv)

  • This compound (1.0 equiv)

  • CuSO₄ (5 mol%)

  • 1,10-phenanthroline (B135089) monohydrate (5 mol%)

  • nBu₄NOH (40% aqueous solution, 2.0 equiv)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound, arylboronic acid, CuSO₄, and 1,10-phenanthroline monohydrate.

  • Add ethanol, followed by the aqueous solution of nBu₄NOH.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows and Troubleshooting

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Optimized Temp. inert->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for a C-S coupling reaction.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield cat_inactive Inactive Catalyst? start->cat_inactive cat_poisoned Catalyst Poisoning? start->cat_poisoned cat_loading Incorrect Loading? start->cat_loading ligand Suboptimal Ligand? start->ligand base Incorrect Base? start->base solvent Poor Solubility? start->solvent temp Temperature Too Low? start->temp reagent_purity Impure Reagents? start->reagent_purity sol_cat sol_cat cat_inactive->sol_cat Solution: Use fresh catalyst, pre-catalyst, or activate in situ sol_ligand sol_ligand ligand->sol_ligand Solution: Screen bulky, electron-rich ligands sol_base sol_base base->sol_base Solution: Screen different bases (strength & solubility) sol_temp sol_temp temp->sol_temp Solution: Increase reaction temperature

Caption: Troubleshooting guide for low reaction yield.

References

Preventing the oxidation of 4-Chlorothiophenol to disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Chlorothiophenol to its corresponding disulfide, 4,4'-dichloro diphenyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is the oxidation of the thiol group (-SH) on this compound. This process, often referred to as autoxidation, typically involves atmospheric oxygen and can be catalyzed by factors such as light, heat, and the presence of metal ions or basic conditions.[1][2] The product of this oxidation is the corresponding disulfide, 4,4'-dichloro diphenyl disulfide.

Q2: How can I visually identify if my this compound has started to oxidize?

A2: Solid this compound is a white to almost white crystalline solid.[3] The disulfide is also a solid but is generally less soluble in common organic solvents. If you observe that your solution of this compound has become cloudy or has formed a white precipitate, it is a strong indication of disulfide formation.

Q3: What are the recommended storage conditions for solid this compound?

A3: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[4][5][6] For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with oxygen.

Q4: Which conditions accelerate the oxidation of this compound in solution?

A4: The rate of oxidation is significantly increased by:

  • Presence of Oxygen: Dissolved oxygen in solvents is a key oxidant.

  • Basic pH: Basic conditions deprotonate the thiol to the more easily oxidized thiolate anion.[2]

  • Exposure to Light: UV light can initiate the radical chain reaction of oxidation.[1]

  • Presence of Metal Ions: Trace metal impurities can catalyze the oxidation process.

  • Elevated Temperatures: Higher temperatures increase the reaction rate.

Troubleshooting Guide

Problem: My this compound solution develops a precipitate over a short period.

  • Possible Cause: This is a classic sign of oxidation, where the this compound is converting to the less soluble 4,4'-dichloro diphenyl disulfide.

  • Solutions:

    • Prepare Fresh Solutions: Prepare solutions of this compound immediately before use.

    • Use Deoxygenated Solvents: Purge your solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes before dissolving the this compound.

    • Maintain an Inert Atmosphere: Handle the solid and the solution under a blanket of inert gas.

    • Consider Antioxidants: For applications where it will not interfere with downstream chemistry, consider adding a small amount of a suitable antioxidant.

Problem: My reaction yields are inconsistent, and I suspect my this compound is impure.

  • Possible Cause: The starting material may already contain a significant amount of the disulfide, or it may be oxidizing during the reaction setup.

  • Solutions:

    • Verify Purity Before Use: Before each experiment, check the purity of your this compound using an appropriate analytical method like HPLC or ¹H-NMR (see Experimental Protocols).

    • Purification: If significant disulfide is present, the this compound can be purified by recrystallization.[3]

    • Strict Inert Atmosphere Techniques: Employ Schlenk line or glovebox techniques when preparing and running reactions involving this compound.

Data Presentation

Table 1: Summary of Preventative Measures for this compound Oxidation

ParameterRecommended ConditionRationale
Storage (Solid) Cool, dry, dark, tightly sealed container, under inert gas (N₂ or Ar).[4][5][6]Minimizes exposure to heat, moisture, light, and oxygen, which all promote oxidation.
Solvents Use freshly deoxygenated solvents.Removes dissolved oxygen, a primary oxidant.
pH Maintain neutral or acidic conditions where possible.The thiolate anion, formed under basic conditions, is more susceptible to oxidation.[2]
Atmosphere Handle under an inert atmosphere (N₂ or Ar).Prevents contact with atmospheric oxygen.
Additives Consider radical scavengers or antioxidants (e.g., BHT, hydroquinone) if compatible with the reaction.Inhibits the free-radical autoxidation chain reaction.[1][7]
Temperature Keep solutions cool and perform reactions at the lowest feasible temperature.Reduces the rate of the oxidation reaction.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

Objective: To prepare a solution of this compound with minimal initial disulfide content and reduced susceptibility to oxidation.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., THF, Dichloromethane)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or similar glassware

  • Syringes and needles

Procedure:

  • Deoxygenate the Solvent: Take the required volume of solvent in a Schlenk flask. Bubble a gentle stream of inert gas through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Establish Inert Atmosphere: Flame-dry another Schlenk flask under vacuum and backfill with inert gas.

  • Weigh and Add Solid: Quickly weigh the required amount of this compound and add it to the flask under a positive flow of inert gas.

  • Add Solvent: Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the flask containing the this compound.

  • Dissolve and Store: Gently swirl the flask to dissolve the solid. Store the solution under a positive pressure of inert gas and away from light. For longer-term storage, sealing the flask and storing it in a refrigerator is advisable.

Protocol 2: Quantification of Disulfide Impurity by HPLC

Objective: To determine the percentage of 4,4'-dichloro diphenyl disulfide in a sample of this compound.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Prepare a standard solution of pure this compound and, if available, a standard of the 4,4'-dichloro diphenyl disulfide.

  • Inject the standards to determine their retention times. Typically, the less polar disulfide will have a longer retention time than the thiol.

  • Inject the sample solution.

  • Integrate the peak areas for both the this compound and the disulfide.

  • Calculate the percentage of disulfide using the area percent method (assuming similar response factors) or by using a calibration curve if high accuracy is required.

Visualizations

Oxidation_Pathway cluster_reactants Reactants cluster_product Product Thiol1 This compound Oxidant Oxidant (e.g., O₂) Thiol1->Oxidant Thiol2 This compound Thiol2->Oxidant Disulfide 4,4'-Dichloro diphenyl disulfide Oxidant->Disulfide - 2e⁻, -2H⁺

Caption: Oxidation of this compound to its disulfide.

Experimental_Workflow Start Start: Weigh Solid this compound Inert_Weigh Weigh under N₂/Ar flow Start->Inert_Weigh Dissolve Dissolve Solid in Deoxygenated Solvent under N₂/Ar Inert_Weigh->Dissolve Deoxygenate Deoxygenate Solvent (N₂/Ar sparging) Deoxygenate->Dissolve Store Store Solution (Under N₂/Ar, cool, dark) Dissolve->Store Use Use in Reaction Store->Use

Caption: Workflow for minimizing oxidation during solution preparation.

References

Technical Support Center: Catalyst Selection for Efficient Reactions with 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions involving 4-Chlorothiophenol. The information is presented in a question-and-answer format to offer direct and actionable solutions for optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in some cross-coupling reactions?

A1: this compound presents unique challenges in cross-coupling reactions due to a few key factors. The Carbon-Chlorine (C-Cl) bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step in many catalytic cycles more difficult. This often necessitates the use of highly active catalyst systems, typically employing electron-rich and sterically bulky ligands to facilitate this key bond-breaking step.[1] Additionally, the thiol group (-SH) can interact with the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: What are the most common types of catalytic reactions performed with this compound?

A2: this compound is a versatile reagent used in a variety of catalytic reactions to form important chemical bonds. The most common transformations include:

  • C-S Bond Formation: Reactions involving the thiol group to form thioethers.

  • Cross-Coupling Reactions: Targeting the C-Cl bond for the formation of new carbon-carbon or carbon-heteroatom bonds. Notable examples include:

    • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

    • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

    • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

    • Heck Reaction: Formation of a C-C bond with an alkene.

Q3: Should I choose a Palladium (Pd) or Nickel (Ni) catalyst for my reaction with this compound?

A3: The choice between palladium and nickel catalysts depends on the specific reaction and desired outcome.

  • Palladium catalysts are highly versatile and generally offer a broad substrate scope and functional group tolerance, especially when paired with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands.[1]

  • Nickel catalysts are a more cost-effective alternative and can exhibit different reactivity and selectivity.[1] They have shown success in the coupling of aryl chlorides. However, they can be more sensitive to reaction conditions.[1]

Q4: What is a "precatalyst" and what are the benefits of using one?

A4: A precatalyst is a stable, well-defined metal-ligand complex that is readily activated under the reaction conditions to form the active, low-valent catalytic species (e.g., Pd(0)).[1] Using a precatalyst offers several advantages over generating the catalyst in situ from a metal salt and a separate ligand:

  • Improved Reproducibility: Ensures a consistent and known ratio of ligand to metal, leading to more reliable and repeatable results.[1]

  • Enhanced Activity: Precatalysts are often designed for efficient generation of the active catalyst.

  • Operational Simplicity: Many precatalysts are air- and moisture-stable, simplifying the reaction setup.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no conversion of your this compound starting material is a common challenge. The underlying cause can often be attributed to the catalyst, reagents, or reaction conditions.

Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst Verify Catalyst Activity: Test the catalyst in a known, reliable reaction to confirm its activity. Old or improperly stored catalysts can lose efficacy. Switch to a Precatalyst: Use a more robust precatalyst, such as a palladacycle or an NHC-Pd complex, to ensure efficient generation of the active catalytic species.[1]
Inefficient Oxidative Addition Ligand Selection: For the less reactive C-Cl bond in this compound, standard ligands like PPh₃ may be insufficient. Screen more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.
Inappropriate Base Base Screening: The base is crucial for the transmetalation step in Suzuki reactions and for deprotonating the nucleophile in other couplings. Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[1]
Suboptimal Solvent Solvent Screening: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. A solvent screen is often necessary to find the optimal medium for your specific reaction.
Incorrect Temperature Temperature Optimization: While many modern catalyst systems are active at lower temperatures, reactions with challenging substrates like aryl chlorides may require heating. Cautiously increase the reaction temperature (e.g., from 80 °C to 100-120 °C) while monitoring for potential decomposition.[2]
Reagent Purity Ensure High Purity: Impurities in starting materials, solvents, or the base can act as catalyst poisons. Use high-purity, anhydrous, and degassed reagents and solvents.
Issue 2: Formation of Significant Side Products

The appearance of unexpected products alongside your desired compound can complicate purification and reduce your overall yield.

Side Product Potential Cause Troubleshooting Steps & Rationale
Homocoupling of Boronic Acid (in Suzuki Reactions) Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.Improve Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]
Dehalogenation (Hydrodechlorination) Strong Base or High Temperature: The combination of a strong base and high temperature can promote the removal of the chlorine atom and its replacement with a hydrogen atom.Use a Weaker Base: Switch to a milder base (e.g., K₂CO₃ instead of NaOtBu). Lower Reaction Temperature: Optimize the temperature to the minimum required for efficient conversion. Ligand Modification: Screen different ligands, as some may favor the desired cross-coupling over dehalogenation.[1]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black.Use a Robust Ligand: Bulky ligands can stabilize the palladium center and prevent aggregation. Maintain Inert Atmosphere: Oxygen can lead to catalyst decomposition. Ensure the reaction is performed under strictly anaerobic conditions.

Catalyst and Condition Comparison Tables

The selection of the appropriate catalyst and reaction conditions is critical for achieving high efficiency in reactions with this compound. The following tables provide a summary of catalyst systems and conditions for various cross-coupling reactions. Please note that optimal conditions can be substrate-dependent, and screening may be necessary.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Arylboronic Acids

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24Good to ExcellentA common and effective system for aryl chlorides.
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11012HighXPhos is a bulky ligand that can be very effective for challenging substrates.
Pd(PPh₃)₄K₂CO₃DMF/H₂O9024ModerateA more traditional catalyst, may be less effective for aryl chlorides.
NiCl₂(dppp)K₃PO₄Dioxane10018GoodA nickel-based alternative that can be effective and more economical.

Table 2: Buchwald-Hartwig Amination of this compound with Amines

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / XantphosNaOtBuToluene10016HighXantphos is a good ligand for a variety of amines.
Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH11024Good to ExcellentRuPhos is another highly effective Buchwald ligand.
[Pd(cinnamyl)Cl]₂ / BippyPhosNaOtBuToluene10018HighBippyPhos has shown broad substrate scope for aryl chlorides.[4]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

Catalyst System (Pd Source / Co-catalyst / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIEt₃NTHF6012GoodA classic Sonogashira system.
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane10018HighA copper-free system with a highly active ligand.
PEPPSI-IPrK₂CO₃DMF12024GoodAn NHC-based catalyst that can be effective for aryl chlorides.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound derivative, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the degassed solvent and water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Reaction Workflows

Catalyst Screening Workflow for Cross-Coupling Reactions

A systematic approach to catalyst screening is crucial for identifying the optimal conditions for a new reaction. The following diagram illustrates a typical workflow.

Catalyst_Screening_Workflow cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation A Define Reaction: This compound + Coupling Partner B Select Initial Conditions: - Pd Source (e.g., Pd(OAc)₂) - Standard Ligand (e.g., PPh₃) - Common Base (e.g., K₂CO₃) - Solvent (e.g., Toluene) A->B 1. Set-up C Run Small-Scale Test Reaction B->C 2. Experiment D Analyze Results: (TLC, LC-MS) Yield? Side Products? C->D 3. Analysis E Low/No Yield: Screen Ligands (e.g., XPhos, SPhos, RuPhos) D->E If problem I Good Yield: Confirm Structure D->I If successful F Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) E->F Iterate G Screen Solvents (e.g., Dioxane, THF, DMF) F->G Iterate H Optimize Temperature & Concentration G->H Iterate H->C Re-test J Scale-Up Reaction I->J

Caption: A general workflow for catalyst screening and optimization in cross-coupling reactions.

Troubleshooting Logic for Low Yield in Suzuki Coupling

When faced with a low-yielding Suzuki coupling reaction, a logical troubleshooting process can help identify and resolve the issue.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents Are all reagents fresh and properly degassed? start->check_reagents reagents_no Replace/purify reagents and re-run reaction check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes check_catalyst Is the catalyst system appropriate for an aryl chloride? reagents_yes->check_catalyst catalyst_no Switch to a more active system: - Bulky, electron-rich ligand (e.g., XPhos, SPhos) - Use a precatalyst check_catalyst->catalyst_no No catalyst_yes Yes check_catalyst->catalyst_yes check_conditions Are the reaction conditions (base, solvent, temp.) optimal? catalyst_yes->check_conditions conditions_no Screen bases (K₃PO₄, Cs₂CO₃), solvents (Dioxane, THF), and increase temperature. check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes further_analysis Consider other issues: - Catalyst poisoning by thiol? - Substrate decomposition? conditions_yes->further_analysis

Caption: A decision tree to troubleshoot low yields in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorothiophenol. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can include:

  • Isomeric Impurities: 2-Chlorothiophenol (ortho-isomer) is a frequent impurity arising from the synthesis process.

  • Starting Materials and Reagents: Unreacted starting materials such as chlorobenzene (B131634) or p-chlorobenzenesulfonate, and reagents like thionyl chloride, zinc, or sulfuric acid may be present.

  • Oxidation Products: 4,4'-Dichlorodiphenyl disulfide is a common impurity formed by the oxidative coupling of two this compound molecules, which can be catalyzed by trace metals or exposure to air.[1][2]

  • Side-Reaction Products: Depending on the synthetic route, other chlorinated or sulfur-containing byproducts may be formed.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification methods are:

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid sample.

  • Vacuum Distillation: Suitable for separating compounds with different boiling points, especially for thermally sensitive compounds.

  • Column Chromatography: A versatile method for separating a wide range of impurities based on their differential adsorption to a stationary phase.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties are summarized in the table below:

PropertyValue
Melting Point 49-51 °C
Boiling Point 205-207 °C (at atmospheric pressure)
Solubility Soluble in methanol (B129727) and other common organic solvents; sparingly soluble in water.[2][3]

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help quantify the amount of impurities present.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling out during cooling.

Your this compound separates as an oil instead of forming crystals upon cooling the recrystallization solvent.

CauseSolution
The boiling point of the solvent is higher than the melting point of the impure this compound.Select a solvent with a lower boiling point.
The solution is too concentrated, leading to supersaturation at a temperature above the melting point.Reheat the solution to dissolve the oil and add a small amount of additional hot solvent.
The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
High concentration of impurities depressing the melting point.Try purifying the sample by another method first, such as column chromatography, to remove the bulk of the impurities, and then recrystallize.

Issue 2: Poor or no crystal formation upon cooling.

The solution remains clear even after cooling, and no crystals are formed.

CauseSolution
Too much solvent was used, and the solution is not saturated.Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Issue 3: Low recovery of purified this compound.

The yield of pure crystals is significantly lower than expected.

CauseSolution
Too much solvent was used during recrystallization.Use the minimum amount of hot solvent necessary to fully dissolve the solid.
The crystals were washed with a solvent that was not cold enough.Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration and add a small excess of hot solvent before filtering. The excess solvent can be evaporated after filtration.
Vacuum Distillation

Issue 1: Bumping or unstable boiling.

The liquid in the distillation flask boils violently and unevenly.

CauseSolution
Lack of nucleation sites for smooth boiling.Use a magnetic stir bar or boiling chips in the distillation flask.
Vacuum is applied too rapidly to a hot liquid.Always apply the vacuum before heating the distillation flask.

Issue 2: Product solidifies in the condenser.

The distilled this compound solidifies in the condenser, blocking the apparatus.

CauseSolution
The cooling water is too cold, causing the distillate to solidify.Use warmer cooling water or, in some cases, no cooling water at all if the air is sufficient to condense the vapor. The condenser should be warm enough to prevent solidification but cool enough to condense the vapor.

Issue 3: Poor separation of impurities.

The distilled this compound is still impure.

CauseSolution
The boiling points of the impurities are too close to that of this compound.Use a fractionating column between the distillation flask and the condenser to increase the separation efficiency.
The distillation is carried out too quickly.Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases.
Column Chromatography

Issue 1: Poor separation of this compound from impurities.

The collected fractions contain a mixture of the product and impurities.

CauseSolution
The eluent system is not optimal.Perform thin-layer chromatography (TLC) with different solvent systems to find an eluent that provides good separation between this compound and its impurities. A common starting point for non-polar compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).
The column is overloaded.Use a larger column or reduce the amount of sample loaded. As a general rule, use at least 20-50 times the weight of adsorbent to the sample weight.
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.

Issue 2: The product does not elute from the column.

This compound remains on the column and does not come off with the eluent.

CauseSolution
The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound is degrading on the silica (B1680970) gel.Thiols can sometimes be unstable on acidic silica gel. Consider using neutral alumina (B75360) as the stationary phase or deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent.

Experimental Protocols

Recrystallization from n-Hexane

This protocol is effective for removing non-polar impurities and can yield high-purity this compound.[6]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot n-hexane. For example, for a crude product obtained from a synthesis, you might use approximately 200g of n-hexane.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 12 hours to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. A reported purity of 99.6% can be achieved with this method.[6]

Fractional Crystallization for Isomer Separation

This method is particularly useful for separating 2-Chlorothiophenol from this compound.

  • Dissolution: Dissolve the mixture of isomers in a suitable solvent like hexane at an elevated temperature (e.g., 60°C).

  • Slow Cooling: Slowly cool the solution with stirring to room temperature (e.g., 20°C). The p-isomer (this compound) is less soluble and will crystallize out first.

  • Isolation: Separate the solid crystals (enriched in the p-isomer) from the liquid (enriched in the o-isomer) by decantation or filtration.

  • Further Purification: The solid can be recrystallized again from hexane to achieve higher purity. A purity of 100% for the p-isomer has been reported using this method.

Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

  • Setup: Assemble a vacuum distillation apparatus with a magnetic stirrer or boiling chips in the distillation flask. Ensure all glassware is free of cracks and the joints are well-sealed with appropriate vacuum grease.

  • Evacuation: Carefully evacuate the system to the desired pressure. The boiling point of this compound will be significantly lower under vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. It is advisable to collect a small forerun fraction to be discarded.

Pressure (mmHg)Approximate Boiling Point (°C)
760205-207
50~120
<1< 45-180

Note: The boiling point at a specific vacuum can be estimated using a nomograph.

Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.

  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase.

  • Eluent Selection: Use TLC to determine an optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give an Rf value of approximately 0.3 for this compound.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot gravity filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Place in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Oiling_Out cluster_causes Potential Causes cluster_solutions Solutions start Oiling Out Occurs cause1 Solvent BP > Impure MP start->cause1 cause2 Solution too concentrated start->cause2 cause3 Cooling too fast start->cause3 cause4 High impurity level start->cause4 solution1 Choose lower BP solvent cause1->solution1 Address solution2 Reheat and add more solvent cause2->solution2 Address solution3 Cool slowly / Insulate flask cause3->solution3 Address solution4 Pre-purify by another method cause4->solution4 Address

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

Technical Support Center: Scaling Up 4-Chlorothiophenol Reactions for Pilot Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up 4-Chlorothiophenol reactions from the laboratory to pilot plant scale.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and which is most suitable for pilot-scale production?

A1: Several methods exist for the synthesis of this compound, primarily involving the reduction of p-chlorobenzenesulfonyl chloride or the chlorination of thiophenol. A common and scalable method involves the reduction of p-chlorobenzenesulfonyl chloride. One specific method includes the following steps:

  • Reaction of sodium p-chlorobenzenesulfonate with thionyl chloride in toluene (B28343) with a phase transfer catalyst like tetrabutylammonium (B224687) bromide.[1]

  • The resulting mixture is then subjected to reduction using iron powder and sulfuric acid.[1]

  • An alternative reduction method for aryl sulfonyl chlorides involves using sodium borohydride, though this may result in a mixture of the disulfide and the desired thiophenol.[2]

For pilot-scale, the choice of method depends on factors like cost, safety, and waste disposal.[1] The reduction of p-chlorobenzenesulfonyl chloride with a cost-effective reducing agent like iron is often preferred for larger scale operations over more expensive reagents like iodine/triphenylphosphine systems.[1]

Q2: What are the key safety concerns when handling this compound at a pilot plant scale?

A2: this compound is a hazardous substance that requires strict safety protocols, especially at a larger scale. Key concerns include:

  • Toxicity: It is toxic if ingested and can cause severe skin burns and eye damage.[3][4]

  • Corrosivity: The compound is corrosive.[4]

  • Stench: Thiols are known for their strong, unpleasant odors.[4]

  • Reactivity: The reaction to produce this compound can be exothermic, and controlling the temperature is crucial to avoid runaway reactions, especially in large reactors.[5]

It is imperative to use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[4] The pilot plant should be well-ventilated, and emergency procedures for spills and exposure must be in place.[4]

Q3: What are the critical process parameters to monitor during the scale-up of a this compound reaction?

A3: When scaling up, it's not just about proportionally increasing reagents.[6] Critical parameters that require careful monitoring and control include:

  • Temperature: Reactions can be exothermic, and maintaining the optimal temperature range (e.g., 40-50°C during reduction with iron/sulfuric acid) is vital for reaction control and product purity.[1]

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized hot spots, side reactions, and lower yields. The type and speed of the agitator are important considerations.[6]

  • Rate of Reagent Addition: The slow and controlled addition of reagents, such as sulfuric acid, is crucial to manage the reaction exotherm.[1]

  • Reaction Time: Monitoring the reaction to completion is essential. Techniques like Thin Layer Chromatography (TLC) can be used for this purpose.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to ensure it has gone to completion.[1] Adjust reaction time or temperature as needed.
Poor mixing.Evaluate the agitation system. Ensure the stirrer speed is adequate for the reactor volume to maintain a homogenous mixture.[6]
Side reactions due to poor temperature control.Improve temperature monitoring and control. Ensure the cooling system of the reactor is sufficient to handle the reaction exotherm.[6]
Product Purity Issues Presence of starting materials or intermediates.As mentioned above, ensure the reaction goes to completion.
Formation of disulfides.This compound can oxidize to form the corresponding disulfide. Ensure the work-up and purification steps are performed under an inert atmosphere if necessary.
Inefficient purification.Optimize the purification method. Recrystallization from a suitable solvent like n-hexane can be effective.[1]
Slow or Stalled Reaction Insufficient catalyst or reagent activity.Verify the quality and activity of all reagents and catalysts.
Low reaction temperature.Gradually increase the temperature to the recommended range while carefully monitoring for any exotherm.
Runaway Reaction Poor heat dissipation in a large reactor.This is a critical safety issue. Ensure the pilot plant reactor's cooling capacity is adequate for the reaction scale. Reduce the rate of reagent addition.[6]
Incorrect reagent addition rate.Re-evaluate and control the addition rate of highly reactive or exothermic reagents.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on the reduction of sodium p-chlorobenzenesulfonate.[1]

  • Chlorination: In a reaction vessel, combine 257.4g of sodium p-chlorobenzenesulfonate, 7.7g of tetrabutylammonium bromide, and 642g of toluene.

  • Stir the mixture mechanically and slowly add 168g of thionyl chloride at room temperature.

  • After the addition is complete, heat the mixture to 60°C and maintain for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Reduction: To the mixture from the previous step, add 210.5g of iron powder in batches.

  • Slowly add 1176g of 60% sulfuric acid while maintaining the reaction temperature between 40-50°C.

  • After the addition of zinc powder and sulfuric acid, raise the temperature to 60°C and maintain for 2 hours. Monitor the reaction completion using TLC.

  • Work-up and Purification: Cool the mixture to room temperature and separate the layers.

  • The organic phase is subjected to vacuum distillation to recover toluene.

  • Add 200g of n-hexane to the crude product and reflux for 1 hour.

  • Cool for 12 hours to allow for crystallization.

  • Separate the solid by centrifugation to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities for Laboratory-Scale Synthesis

ReagentQuantityMolar Ratio (approx.)
Sodium p-chlorobenzenesulfonate257.4 g1
Tetrabutylammonium bromide7.7 g0.02
Thionyl chloride168 g1.2
Iron powder210.5 g3.2
60% Sulfuric acid1176 g-
Toluene642 g-
n-Hexane200 g-

Table 2: Key Physical and Safety Data for this compound

PropertyValueReference
Molecular Weight144.62 g/mol
Melting Point49-51 °C[7]
Boiling Point205-207 °C[7]
Hazard StatementsH302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3]
Signal WordDanger

Visualizations

experimental_workflow cluster_prep Preparation of p-Chlorobenzenesulfonyl Chloride cluster_reduction Reduction Step cluster_workup Work-up and Purification start Sodium p-chlorobenzenesulfonate + Tetrabutylammonium bromide + Toluene add_thionyl Add Thionyl Chloride (Room Temperature) start->add_thionyl heat_reaction Heat to 60°C for 5h add_thionyl->heat_reaction cool_down1 Cool to Room Temperature heat_reaction->cool_down1 add_iron Add Iron Powder cool_down1->add_iron To Reduction add_acid Add 60% Sulfuric Acid (40-50°C) add_iron->add_acid heat_reduction Heat to 60°C for 2h add_acid->heat_reduction cool_down2 Cool to Room Temperature heat_reduction->cool_down2 layer_sep Separate Layers cool_down2->layer_sep To Work-up distill Vacuum Distill Toluene layer_sep->distill recrystallize Recrystallize from n-Hexane distill->recrystallize centrifuge Centrifuge recrystallize->centrifuge product Pure this compound centrifuge->product

Caption: Experimental workflow for the synthesis of this compound.

scale_up_logic lab_scale Lab Scale (e.g., <1L) pilot_scale Pilot Plant Scale (e.g., 10-100L) lab_scale->pilot_scale Scale-Up commercial_scale Commercial Scale (e.g., >1000L) pilot_scale->commercial_scale Further Scale-Up heat_transfer Heat Transfer heat_transfer->pilot_scale mixing Mixing Efficiency mixing->pilot_scale kinetics Reaction Kinetics kinetics->pilot_scale safety Safety & Environmental safety->pilot_scale cost Cost of Goods cost->pilot_scale

Caption: Logical relationship of key considerations during process scale-up.

References

Technical Support Center: Monitoring 4-Chlorothiophenol Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorothiophenol. Here, you will find detailed information on analytical techniques to monitor its reaction progress, troubleshoot common issues, and access experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the reaction progress of this compound?

A1: The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail. Commonly used and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the reactant (this compound), products, and byproducts in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile derivatives of this compound and for identifying unknown products and impurities through mass spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the reactants and products in real-time without the need for separation, allowing for kinetic studies.[1][2][3] It is a non-invasive technique that can help identify reactive intermediates.[2]

Q2: How can I prepare a sample from my reaction mixture for HPLC analysis?

A2: Proper sample preparation is crucial for accurate HPLC results. A general protocol is as follows:

  • Quench the reaction: Stop the reaction at a specific time point by rapidly cooling the mixture or adding a quenching agent.

  • Dilute the sample: Take a small aliquot of the reaction mixture and dilute it with a solvent that is miscible with the mobile phase (e.g., acetonitrile (B52724) or methanol). This prevents column overloading.

  • Filter the sample: Use a syringe filter (typically 0.22 µm or 0.45 µm) to remove any particulate matter that could clog the HPLC column.

  • Transfer to a vial: Place the filtered sample into an appropriate HPLC vial for analysis.

Q3: What are the key parameters to monitor in an NMR spectrum to track the reaction of this compound?

A3: To monitor the reaction progress using NMR, you should focus on the disappearance of reactant signals and the appearance of product signals. For this compound, key signals to observe in ¹H NMR include the aromatic protons and the thiol proton (-SH). The chemical shifts of these protons will change as the this compound is converted into the product. For instance, the disappearance of the characteristic aldehyde proton peak around 10 ppm and the emergence of new signals would indicate product formation in a reaction involving an aldehyde.[4]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
No Peaks or Very Small Peaks Detector lamp is off.Turn on the detector lamp.
No sample injected or sample concentration is too low.Ensure the autosampler correctly injects the sample. Prepare a fresh, more concentrated standard to verify system performance.
Incorrect mobile phase composition.Prepare a fresh mobile phase and ensure all components are miscible and properly degassed.[5]
Fluctuating Baseline Air bubbles in the system.Degas the mobile phase and purge the pump to remove any trapped air.[5][6]
Leaks in the system.Check all fittings for leaks and tighten or replace them as necessary.[5][7]
Contaminated detector flow cell.Flush the flow cell with a strong solvent like isopropanol (B130326) or methanol.[5]
Peak Tailing or Fronting Mismatch between injection solvent and mobile phase.Ensure the injection solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.[6]
Column overload.Reduce the injection volume or dilute the sample.
Column deterioration.Replace the column if it is old or has been subjected to harsh conditions.[6]
Drifting Retention Times Poor column temperature control.Use a column oven to maintain a stable temperature.[5][8]
Column not properly equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[5][8]
Change in mobile phase composition.Prepare fresh mobile phase and ensure consistent mixing if using a gradient.[5][8]
GC-MS Analysis
Problem Possible Cause Solution
Poor Peak Shape Active sites in the injector or column.Deactivate the injector liner with a silylating agent. Use a column with appropriate deactivation.
Sample degradation in the hot injector.Lower the injector temperature. Use a gentler injection technique like cool on-column injection if available.
No Signal Issues with the filament, detector, or mass spectrometer.Check the instrument's diagnostic logs. Ensure the filament is on and the detector voltage is set correctly.
Leak in the system.Check for leaks using an electronic leak detector, paying close attention to the injection port septum and column fittings.
Contamination Peaks Contaminated carrier gas, syringe, or injector.Use high-purity carrier gas with appropriate traps. Clean the syringe and injector port.
Column bleed.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.
NMR Spectroscopy
Problem Possible Cause Solution
Poor Signal-to-Noise Ratio Insufficient sample concentration.Increase the sample concentration or the number of scans.
Poor shimming.Re-shim the magnet to improve the magnetic field homogeneity.
Broad Peaks Presence of paramagnetic impurities.Remove paramagnetic species by filtration or chemical treatment if possible.
Sample viscosity is too high.Dilute the sample or acquire the spectrum at a higher temperature.
Inaccurate Quantification Incomplete relaxation of nuclei.Increase the relaxation delay (d1) between scans to ensure full relaxation of all relevant nuclei.
Non-uniform excitation.Ensure the pulse width is calibrated correctly.

Experimental Protocols

Protocol 1: General HPLC Method for Monitoring this compound Reactions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength where this compound and the expected product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Protocol 2: General GC-MS Method for Volatile Derivatives

  • Column: A non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 m/z.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Analysis Reaction_Mixture This compound Reaction Aliquot Take Aliquot Reaction_Mixture->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute NMR NMR Quench->NMR Direct analysis (if suitable) Filter Filter (0.22 µm) Dilute->Filter HPLC HPLC Filter->HPLC GCMS GC-MS Filter->GCMS

Caption: General experimental workflow for monitoring this compound reactions.

HPLC_Troubleshooting_Logic Start HPLC Problem Observed Pressure_Issue Pressure Fluctuation? Start->Pressure_Issue Baseline_Issue Baseline Noise/Drift? Pressure_Issue->Baseline_Issue No Check_Leaks Check for Leaks Pressure_Issue->Check_Leaks Yes Peak_Shape_Issue Poor Peak Shape? Baseline_Issue->Peak_Shape_Issue No Check_Detector Check Detector Lamp Baseline_Issue->Check_Detector Yes No_Peaks No/Small Peaks? Peak_Shape_Issue->No_Peaks No Check_Sample Check Sample Prep Peak_Shape_Issue->Check_Sample Yes No_Peaks->Check_Detector Yes Check_Pump Check Pump & Degas Check_Leaks->Check_Pump Check_Mobile_Phase Check Mobile Phase Check_Detector->Check_Mobile_Phase Check_Column Check Column & Temp Check_Sample->Check_Column

Caption: Logical troubleshooting flow for common HPLC issues.

References

Validation & Comparative

4-Chlorothiophenol vs. 4-bromothiophenol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-Chlorothiophenol and 4-Bromothiophenol (B107966) in Synthetic Chemistry

Introduction

In the landscape of synthetic organic chemistry, halothiophenols are valuable building blocks for the construction of pharmaceuticals, agrochemicals, and advanced materials. Among these, this compound and 4-bromothiophenol are frequently employed as key intermediates. The choice between these two reagents is often dictated by a balance of reactivity, cost, and substrate availability. This guide provides an objective comparison of their reactivity, supported by fundamental chemical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.

The primary difference in reactivity stems from the inherent properties of the carbon-halogen bond. Generally, aryl bromides are more reactive than their corresponding chlorides in many common transformations, particularly in metal-catalyzed cross-coupling reactions. This is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond. However, recent advancements in catalyst development have significantly improved the utility of aryl chlorides, making them viable and more economical alternatives.

Core Physicochemical Properties

The fundamental properties of the C-X bond dictate the reactivity patterns of these molecules. The bond dissociation energy (BDE) is a critical factor, especially in reactions where the cleavage of this bond is part of the rate-determining step, such as the oxidative addition in cross-coupling catalysis.

PropertyThis compound4-BromothiophenolJustification
Molecular Formula C₆H₅ClSC₆H₅BrS-
Molecular Weight 144.62 g/mol 189.07 g/mol -
Melting Point 49-51

A Comparative Guide to the Efficacy of Thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophenol derivatives, a versatile class of organosulfur compounds, have garnered significant attention in various scientific fields, particularly in medicinal chemistry and materials science. Their unique chemical properties, stemming from the presence of a sulfur atom attached to a benzene (B151609) ring, make them valuable pharmacophores and functional motifs. This guide provides an objective comparison of the efficacy of different thiophenol derivatives, focusing on their anticancer and antioxidant activities, supported by experimental data.

Anticancer Activity of Thiophenol Derivatives

Thiophene-containing compounds, a prominent class of thiophenol derivatives, have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as tubulin, kinases, and topoisomerase, as well as the induction of apoptosis.[1]

Comparative Efficacy of Thiophene-Containing Bis-Chalcones

A study by Al-Kaabi et al. (2022) investigated the in vitro anticancer activity of two series of novel bis-chalcone derivatives centered around a thiophene (B33073) moiety. The cytotoxic effects of these compounds were evaluated against A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF7 (breast adenocarcinoma) human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of cancer cell growth, are summarized below.[2]

Compound IDCentral LinkerR GroupIC50 (µM) vs. A549IC50 (µM) vs. HCT116IC50 (µM) vs. MCF7
5a Thiophene4-OCH₃41.99 ± 7.6418.10 ± 2.517.87 ± 2.54
5b Thiophene4-Cl>100>1004.05 ± 0.96
9a Thiophene4-OCH₃>10017.14 ± 0.66>100
9b Thiophene4-Cl92.42 ± 30.91>100>100
Cisplatin --10.2 ± 1.58.5 ± 1.112.3 ± 2.1

Data sourced from Al-Kaabi et al., ACS Omega (2022).[2]

Comparative Efficacy of Thiophene Carboxamide Derivatives

Another study focused on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4). The antiproliferative effects of these synthesized compounds were tested against the Hep3B (hepatocellular carcinoma) cell line.[3]

Compound IDR GroupIC50 (µM) vs. Hep3B
2a H> 300
2b 4-F5.46
2c 4-Cl25.32
2d 4-Br8.85
2e 4-I12.58
Doxorubicin -0.52

Data sourced from a study on thiophene carboxamide derivatives as CA-4 biomimetics.[3]

Antioxidant Activity of Thiophenol Derivatives

Thiophenol derivatives are also recognized for their antioxidant properties, which are critical in combating oxidative stress-related diseases. Their ability to scavenge free radicals is a key measure of their antioxidant efficacy.

Comparative Antioxidant Activity of Phenol (B47542) and Thiophenol Analogues

A comprehensive study compared the antioxidant activity of seventeen pairs of phenol and thiophenol analogues using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are presented as Trolox equivalent values, where a higher value indicates greater antioxidant activity.

Compound PairPhenol Analogue (Trolox Equivalent - DPPH)Thiophenol Analogue (Trolox Equivalent - DPPH)Phenol Analogue (Trolox Equivalent - ABTS)Thiophenol Analogue (Trolox Equivalent - ABTS)
1 o-NH₂o-SHHighModerate
4 p-OMep-SMeHighLow
5 o-NH₂, p-Clo-SH, p-ClHighModerate
6 o,p-Meo,p-SMeHighLow
13 m,p-OMem,p-SMeHighLow
17 NaphthylThionaphthylHighModerate

This table summarizes qualitative trends from a comparative study on phenol and thiophenol analogues.

Experimental Protocols

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the thiophenol derivatives and a positive control (e.g., cisplatin) for 48 hours.[2]

  • MTT Incubation: Following treatment, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.[2]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to scavenge the DPPH radical.[4][5]

  • DPPH Solution Preparation: A stock solution of DPPH (e.g., 2.4 mg in 100 mL methanol) is prepared and kept in the dark.[5]

  • Reaction Mixture: A small volume of the test compound (e.g., 5 µL) is added to a larger volume of the methanolic DPPH solution (e.g., 3.995 mL).[5]

  • Incubation: The mixture is shaken vigorously and incubated at room temperature in the dark for 30 minutes.[5]

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 515 nm using a spectrophotometer.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a blank control.

ABTS Radical Cation Decolorization Assay for Antioxidant Activity

This assay is based on the reduction of the ABTS radical cation by antioxidants.[5][6]

  • ABTS Radical Cation Generation: An ABTS stock solution (7 mM) is mixed with potassium persulfate (2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[5]

  • Working Solution Preparation: The ABTS•+ solution is diluted with methanol (B129727) to obtain an absorbance of 0.700 at 734 nm.[5]

  • Reaction: The test compound is added to the ABTS•+ working solution.

  • Absorbance Measurement: The decrease in absorbance at 734 nm is measured after a set incubation period.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

Signaling Pathway and Experimental Workflow Visualizations

Wnt/β-catenin Signaling Pathway Inhibition by a Thiophene Derivative

Some thiophene derivatives have been shown to exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[7]

Wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation Proteasome Proteasome beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->Dishevelled Inhibition? Thiophene_Derivative->beta_catenin Promotes Degradation?

Caption: Inhibition of the Wnt/β-catenin pathway by thiophene derivatives.

General Experimental Workflow for Anticancer Activity Screening

The following diagram outlines the typical workflow for evaluating the anticancer efficacy of novel thiophenol derivatives.

anticancer_workflow Synthesis Synthesis of Thiophenol Derivatives MTT_Assay MTT Assay for Cytotoxicity (IC50) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Data_Analysis Data Analysis and SAR Studies MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Western_Blot Western Blot for Protein Expression Mechanism_Studies->Western_Blot Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for anticancer screening of thiophenol derivatives.

References

A Comparative Guide to the Synthesis of 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chlorothiophenol is a vital intermediate in the manufacturing of pharmaceuticals, agrochemicals, and various industrial chemicals. The selection of an appropriate synthetic route is crucial for achieving high yield, purity, and cost-effectiveness while ensuring operational safety and minimizing environmental impact. This guide provides an objective comparison of common synthesis methods for this compound, supported by experimental data and detailed protocols.

Comparison of Key Synthesis Methods

The primary methods for synthesizing this compound involve the reduction of 4-chlorobenzenesulfonyl chloride derivatives, the diazotization of 4-chloroaniline (B138754), and the chlorination of thiophenol. Each method presents a unique profile of advantages and disadvantages in terms of yield, purity, cost, safety, and environmental impact.

MethodStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Method 1: Reduction of 4-chlorobenzenesulfonyl chloride
Variant A: Using Iron/H₂SO₄Sodium p-chlorobenzenesulfonateThionyl chloride, Iron powder, Sulfuric acid87.2%99.6%High yield and purity, readily available reagents.Multi-step process.
Variant B: Using Hydrazine (B178648) Hydrate (B1144303)4-chlorobenzenesulfonyl chlorideHydrazine hydrate, Methanol, HCl92%>99%High yield, relatively clean reaction.Hydrazine is toxic and potentially explosive.
Variant C: Using Zinc/H₂SO₄4-chlorobenzenesulfonyl chlorideZinc dust, Sulfuric acid~72% (for similar thiophenols)GoodEstablished method.Generates zinc-containing effluent, hydrogen gas evolution.[1]
Variant D: Using NaBH₄4-chlorobenzenesulfonyl chlorideSodium borohydride, Tetrahydrofuran~40%MixtureMild reducing agent.Low yield, formation of disulfide byproduct.[2]
Method 2: Diazotization of 4-chloroaniline (Leuckart Thiophenol Reaction) 4-chloroanilineSodium nitrite (B80452), HCl, Potassium ethyl xanthateModerateGoodUtilizes a common and inexpensive starting material.Diazonium salts can be unstable; xanthates have a strong odor.
Method 3: Chlorination of Thiophenol ThiophenolSulfuryl chloride, then Zinc/HCl~77.5% (based on converted thiophenol)Mixture of isomersDirect chlorination approach.Produces a mixture of ortho and para isomers requiring separation.

Experimental Protocols

Method 1: Reduction of 4-chlorobenzenesulfonyl chloride derivative

Variant A: From Sodium p-chlorobenzenesulfonate with Iron/H₂SO₄

This two-step process first converts the sulfonate salt to the sulfonyl chloride, which is then reduced in the same pot.

  • Formation of 4-chlorobenzenesulfonyl chloride: To a stirred mixture of sodium p-chlorobenzenesulfonate (257.4 g), tetrabutylammonium (B224687) bromide (7.7 g), and toluene (B28343) (642 g), thionyl chloride (168 g) is slowly added at room temperature. The mixture is then heated to 60°C for 5 hours. After cooling, the reaction mixture is used directly in the next step.

  • Reduction: To the mixture from the previous step, iron powder (210.5 g) is added in portions. 60% sulfuric acid (1176 g) is then added slowly, maintaining the temperature between 40-50°C. The reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated. Toluene is recovered by vacuum distillation. The crude this compound is recrystallized from n-hexane to yield the pure product.[3]

Method 2: Diazotization of 4-chloroaniline (Leuckart Thiophenol Reaction)

This method proceeds via the formation of a diazonium salt, which is then reacted with a xanthate salt, followed by hydrolysis.

  • Diazotization: 4-chloroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the 4-chlorobenzenediazonium chloride solution.[1]

  • Xanthate Formation: The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate. The resulting aryl xanthate intermediate is then hydrolyzed.

  • Hydrolysis: The aryl xanthate is heated with a strong base, such as sodium hydroxide, to hydrolyze the xanthate and form the sodium 4-chlorothiophenolate.

  • Work-up: The reaction mixture is acidified with a mineral acid to precipitate the this compound, which is then filtered, washed, and can be further purified by distillation or recrystallization.

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_0 Method 1: Reduction Routes cluster_1 Method 2: Diazotization Route cluster_2 Method 3: Chlorination Route NaSO3 Sodium p-chlorobenzenesulfonate SOCl2 4-chlorobenzenesulfonyl chloride NaSO3->SOCl2 SOCl₂ Product1 This compound SOCl2->Product1 Fe / H₂SO₄ (Yield: 87.2%) SOCl2_alt 4-chlorobenzenesulfonyl chloride Product1_alt This compound SOCl2_alt->Product1_alt N₂H₄·H₂O (Yield: 92%) Aniline 4-Chloroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂ / HCl Xanthate Aryl Xanthate Diazonium->Xanthate Potassium Ethyl Xanthate Product2 This compound Xanthate->Product2 Hydrolysis Thiophenol Thiophenol Product3 o/p-Chlorothiophenol Thiophenol->Product3 SO₂Cl₂

Caption: Comparative Synthesis Pathways to this compound.

Logical Workflow for Method Selection

The choice of a synthesis method is a multi-faceted decision that balances chemical efficiency with practical and economic considerations.

Method_Selection_Logic Start Select Synthesis Method for This compound HighYield Is highest yield/purity the primary concern? Start->HighYield Cost Is starting material cost a major factor? HighYield->Cost No Method1A Method 1A: Reduction of Sulfonate (High yield and purity) HighYield->Method1A Yes SafetyEnv Are safety and environmental concerns paramount? Cost->SafetyEnv No Method2 Method 2: Diazotization of Aniline (Inexpensive starting material) Cost->Method2 Yes SafetyEnv->Method1A Yes (relative to others) Method1C Avoid Method 1C (Zinc/Acid) due to waste stream SafetyEnv->Method1C No End Final Method Choice Method1A->End Proceed with caution Method1B Method 1B: Hydrazine Reduction (High yield, but hazardous reagent) Method1B->End Proceed with extreme caution Method2->End Proceed with caution Method1C->End Re-evaluate

Caption: Decision workflow for selecting a this compound synthesis method.

Conclusion

The synthesis of this compound can be effectively achieved through several routes, with the reduction of 4-chlorobenzenesulfonyl chloride derivatives being the most reported and generally high-yielding. The method starting from sodium p-chlorobenzenesulfonate and using iron/sulfuric acid for reduction offers an excellent balance of high yield (87.2%), high purity (99.6%), and the use of common industrial reagents.[3] The use of hydrazine hydrate also provides a high yield (92%) but involves a more hazardous reagent.[4] For cost-sensitive applications where the starting material price is a primary driver, the Leuckart thiophenol reaction starting from the inexpensive 4-chloroaniline is a viable alternative, though it may require more optimization to maximize yield.[5] Conversely, methods involving zinc dust present significant environmental drawbacks due to the generation of heavy metal waste.[1] Researchers and process chemists should carefully weigh these factors to select the optimal synthesis strategy for their specific needs.

References

A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard spectroscopic techniques for assessing the purity of 4-Chlorothiophenol. Detailed experimental protocols and data are presented to aid in the identification of potential impurities.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final products. Spectroscopic methods offer rapid and reliable means to confirm the purity of this compound and to identify and quantify potential impurities. This guide compares the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

A primary impurity of concern is 4,4'-dichloro-diphenyl disulfide, which can form through the oxidative coupling of two this compound molecules. Other potential impurities can arise from the manufacturing process, including unreacted starting materials such as 4-chlorobenzenesulfonic acid or 4-chlorobenzenesulfonyl chloride.[1]

Spectroscopic Techniques: A Comparative Overview

The following sections detail the principles and expected results for the analysis of this compound and its common impurities using ¹H NMR, FTIR, and GC-MS.

Data Presentation: Spectroscopic Signatures

The table below summarizes the key spectroscopic data for this compound and its potential impurities.

Compound Technique Characteristic Peaks/Signals
This compound ¹H NMR (CDCl₃)~7.2-7.3 ppm (d, 2H, Ar-H ortho to S), ~7.1-7.2 ppm (d, 2H, Ar-H ortho to Cl), ~3.5 ppm (s, 1H, SH)
FTIR (KBr Pellet)~2550 cm⁻¹ (S-H stretch), ~1580, 1475 cm⁻¹ (C=C aromatic stretch), ~1090 cm⁻¹ (C-Cl stretch), ~820 cm⁻¹ (para-substituted benzene (B151609) C-H bend)
GC-MS (EI)M⁺ at m/z 144/146 (due to ³⁵Cl/³⁷Cl isotopes)
4,4'-Dichloro-diphenyl disulfide ¹H NMR (CDCl₃)~7.4 ppm (d, 4H), ~7.2 ppm (d, 4H)
FTIR (KBr Pellet)Absence of S-H stretch around 2550 cm⁻¹, presence of aromatic and C-Cl stretches similar to this compound. A weak S-S stretch may be observed around 500-540 cm⁻¹.
GC-MS (EI)M⁺ at m/z 286/288/290
4-Chlorobenzenesulfonic acid ¹H NMR (D₂O)~7.8 ppm (d, 2H), ~7.5 ppm (d, 2H)[2]
FTIR (KBr Pellet)Broad O-H stretch (~3400-2400 cm⁻¹), strong S=O stretches (~1250-1120 cm⁻¹ and ~1080-1010 cm⁻¹), C-Cl stretch (~1090 cm⁻¹)[3]
GC-MS Not suitable for underivatized analysis due to low volatility.
4-Chlorobenzenesulfonyl chloride ¹H NMR (CDCl₃)~7.9 ppm (d, 2H), ~7.5 ppm (d, 2H)[4]
FTIR (KBr Pellet)Strong S=O stretches (~1380 cm⁻¹ and ~1180 cm⁻¹), S-Cl stretch (~600-500 cm⁻¹)[5]
GC-MS (EI)M⁺ at m/z 210/212/214[5]

Experimental Protocols

Detailed methodologies for each spectroscopic technique are provided below.

¹H NMR Spectroscopy

Objective: To identify and quantify this compound and its impurities based on the chemical shifts and integration of proton signals.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Analysis: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and compare the chemical shifts to the reference values in the data table. The presence of impurities will be indicated by signals that do not correspond to this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample and detect impurities based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the reference spectra. The absence of the S-H stretching band and the presence of disulfide or sulfonyl group vibrations can indicate the presence of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile components of the sample and identify them based on their mass-to-charge ratio and fragmentation patterns.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram to separate the components. Identify each component by comparing its mass spectrum with reference spectra from a library or with the expected molecular ion peaks and fragmentation patterns for this compound and its potential impurities.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound purity.

Spectroscopic_Analysis_Workflow Workflow for Purity Analysis of this compound cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_results Reporting Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Purity_Assessment GCMS->Purity_Assessment Impurity_ID Impurity Identification Purity_Assessment->Impurity_ID Impurities Detected Pure Pure Purity_Assessment->Pure No Impurities Detected Impure Contains Impurities Impurity_ID->Impure

References

A Comparative Guide to Catalysts for 4-Chlorothiophenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of 4-chlorothiophenol is a critical step in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The resulting aryl thioethers are prevalent in many biologically active molecules. The choice of catalyst for cross-coupling reactions involving this compound is paramount to achieving high yields and selectivity. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, supported by experimental data to aid in catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following table summarizes the performance of different catalyst systems in reactions involving this compound and analogous aryl chlorides. The data is compiled from various studies to provide a comparative overview of catalyst efficiency under different conditions.

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Suzuki-Miyaura
Pd(OAc)₂XPhosK₃PO₄Toluene (B28343)/Water85-901285--[1]
[Ni(dppf)Cl₂]-K₃PO₄Dioxane1001292--[2]
Ni-Fe₃O₄/MWCNTs-K₂CO₃H₂O/EtOH1200.259519,00076,000[3]
Pd/CuFe₂O₄-K₂CO₃Ethanol70390--[4]
Heck
Pd(OAc)₂P(o-Tolyl)₃Et₃NAcetonitrile (B52724)Reflux5~90--[5]
PalladacyclePPh₃K₂CO₃DMF/Water12012>95--[6]
Pd(dba)₂Di-1-adamantyl-n-butylphosphineCs₂CO₃Dioxane1001685--[5]
Pd(OAc)₂-K₂CO₃DMF/Water100181--[7]
Sonogashira
Pd(PPh₃)₂Cl₂/CuI-Et₃NToluene702-4~90--[8]
[DTBNpP]Pd(crotyl)Cl-TMPDMSORT292--[9]
Pd/CuFe₂O₄-K₂CO₃Ethanol70390--[4]
CuIo-phenanthrolineK₂CO₃DMF1001285--[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for key cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (2 mol%), and XPhos (4 mol%).

  • Add degassed toluene (5 mL) and water (1 mL) to the flask.

  • The reaction mixture is stirred vigorously and heated to 85-90 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-(phenylthio)phenol.[1]

Heck Reaction of this compound with Styrene (B11656)

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-Tolyl)₃)

  • Triethylamine (B128534) (Et₃N)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%) in acetonitrile (10 mL).

  • Add styrene (1.2 mmol) and triethylamine (1.5 mmol) to the mixture.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the mixture to reflux and stir for 5 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated in vacuo, and the residue is purified by flash column chromatography to yield the stilbene (B7821643) derivative.[5]

Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol).

  • Under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (1 mol%).

  • Add anhydrous toluene (10 mL) and anhydrous triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 70°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure product.[8]

Mandatory Visualizations

Experimental Workflow and Biological Pathway Diagrams

The following diagrams illustrate a generalized experimental workflow for cross-coupling reactions and a key biological signaling pathway where aryl thioether derivatives may exert their effects.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reactants Weigh Reactants (this compound, Coupling Partner) prep_catalyst Add Catalyst, Ligand, and Base prep_reactants->prep_catalyst prep_solvent Add Degassed Solvent prep_catalyst->prep_solvent react Heat and Stir under Inert Atmosphere prep_solvent->react Transfer to Reaction Vessel monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction and Perform Extraction monitor->quench Upon Completion dry Dry and Concentrate Organic Layer quench->dry purify Purify via Column Chromatography dry->purify final_product final_product purify->final_product Isolate Pure Product

A generalized experimental workflow for cross-coupling reactions.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Activates TRAF2 TRAF2 TRADD->TRAF2 Activates IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB_NFkB Degrades IκB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Initiates Inhibitor Aryl Thioether Derivative Inhibitor->IKK Inhibits IkB_NFkB->NFkB_active Releases

NF-κB signaling pathway and a potential point of inhibition.

Aryl thioether derivatives have been investigated as inhibitors of various enzymes and signaling pathways implicated in disease.[11] For instance, some thiosemicarbazide (B42300) derivatives, which contain an aryl thioether-like linkage, have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[12][13] The diagram above illustrates how an aryl thioether derivative could potentially inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm and suppressing the transcription of pro-inflammatory genes.

References

Benchmarking the Performance of 4-Chlorothiophenol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 4-Chlorothiophenol derivatives based on recent experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in drug discovery and development.

This compound and its derivatives are versatile compounds utilized as intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Their utility stems from the reactivity of the thiol group and the influence of the chlorine substituent on the phenyl ring, which can be strategically modified to modulate biological activity. This guide focuses on the comparative performance of recently synthesized derivatives in anticancer and antimicrobial applications.

Performance Comparison of this compound Derivatives

The following table summarizes the biological activity of several classes of this compound derivatives, providing a quantitative basis for comparison.

Derivative ClassTarget/ApplicationKey Findings & Performance MetricsReference
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues Anticancer (Tubulin Inhibition)Compound 6h (with a 3,4,5-trimethoxyphenyl substituent) showed significant anticancer activity against SNB-19 (PGI = 65.12), NCI-H460 (PGI = 55.61), and SNB-75 (PGI = 54.68) cancer cell lines at a 10 µM concentration.[1][1]
Chlorothiophene-based Chalcones Anticancer (p53-MDM2 and Bcl-2 pathways)Compounds C4 and C6 exhibited the strongest toxicity on WiDr colorectal cancer cells with IC50 values of 0.77 and 0.45 µg/mL, respectively.[3] Compound C4 also showed promising selectivity towards normal cells.[3][3]
4-Chloro-3-nitrophenylthiourea Derivatives Antimicrobial (Bacterial Type II Topoisomerase Inhibition)Derivatives with 3,4-dichlorophenyl (11 ) and 3-chloro-4-methylphenyl (13 ) substituents were most promising against Gram-positive pathogens, with MIC values of 0.5-2 μg/mL against standard and hospital strains.[4][4]
7-Chloro-(4-thioalkylquinoline) Derivatives Anticancer (Apoptosis Induction, DNA/RNA Synthesis Inhibition)Sulfonyl N-oxide derivatives 73 and 74 showed good selectivity for leukemic and colorectal cancer cells.[5] At higher concentrations, these compounds induced cell cycle arrest in the G0/G1 phase and apoptosis.[5][5]
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives Anticancer (Pro-apoptotic Activity)Compounds 20 and 24 , containing a hydroxy group on the 3-arylpropylidene fragment, displayed the most potent cytotoxic activity with mean IC50 values of 12.8 and 12.7 μM, respectively, against three cancer cell lines (MCF-7, HeLa, HCT-116).[6][6]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues[1]

The synthesis of these derivatives involved a five-step process. The initial step was the nitration of 4-chlorophenol (B41353) to produce 4-chloro-2-nitrophenol.[1] This was followed by a series of reactions to construct the 1,3,4-oxadiazole (B1194373) ring and link it to the aminophenol moiety.

Synthesis of Chlorothiophene-based Chalcones[3]

These compounds were synthesized using the Claisen-Schmidt condensation reaction.[3] This method involves the reaction of a substituted 2-acetyl-thiophene with an appropriate benzaldehyde (B42025) derivative in the presence of a base.

In Vitro Anticancer Activity Assessment[1][3][5][6]

The anticancer activity of the synthesized compounds was evaluated using standard cell-based assays. The National Cancer Institute (NCI) protocol was used in some studies, which involves screening against a panel of 60 human cancer cell lines.[1][7] The half-maximal inhibitory concentration (IC50) and the percentage of growth inhibition (PGI) were determined to quantify the cytotoxic effects of the compounds.[1][3]

Antimicrobial Activity Testing[4]

The antimicrobial activity was determined by measuring the Minimum Inhibitory Concentration (MIC) values.[4] This was performed against a panel of standard and clinical bacterial strains using microdilution methods.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound derivatives is often attributed to their interaction with specific cellular pathways. The following diagrams illustrate some of the key mechanisms of action identified for the benchmarked compounds.

anticancer_pathway cluster_tubulin Tubulin Inhibition cluster_p53 p53 Pathway Modulation cluster_topoisomerase Bacterial DNA Topoisomerase Inhibition 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Tubulin Polymerization Tubulin Polymerization 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol->Tubulin Polymerization Inhibits Mitotic Arrest Mitotic Arrest Tubulin Polymerization->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Chlorothiophene-based Chalcones Chlorothiophene-based Chalcones MDM2 MDM2 Chlorothiophene-based Chalcones->MDM2 Inhibits Bcl-2 Bcl-2 Chlorothiophene-based Chalcones->Bcl-2 Inhibits p53 p53 MDM2->p53 Inhibits (degradation) p53->Apoptosis Induces Bcl-2->Apoptosis Inhibits 4-Chloro-3-nitrophenylthiourea Derivatives 4-Chloro-3-nitrophenylthiourea Derivatives Bacterial Type II Topoisomerases Bacterial Type II Topoisomerases 4-Chloro-3-nitrophenylthiourea Derivatives->Bacterial Type II Topoisomerases Inhibits DNA Replication DNA Replication Bacterial Type II Topoisomerases->DNA Replication Required for Bacterial Growth Bacterial Growth Bacterial Type II Topoisomerases->Bacterial Growth Inhibition leads to cell death DNA Replication->Bacterial Growth Essential for

Figure 1: Simplified signaling pathways for anticancer and antimicrobial this compound derivatives.

Experimental Workflow for Synthesis and Screening

The general workflow for the development and evaluation of new this compound derivatives is depicted below.

experimental_workflow start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (NMR, Mass Spec, etc.) synthesis->purification screening Biological Activity Screening (e.g., Anticancer, Antimicrobial) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Compound Optimization sar->lead_optimization lead_optimization->synthesis Iterative Refinement end Preclinical Development lead_optimization->end

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Chlorothiophenol and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of 4-Chlorothiophenol, a key intermediate in the synthesis of various pharmaceuticals and other industrial products, is paramount. The choice of analytical methodology is critical for monitoring product purity, identifying byproducts, and conducting stability studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for these purposes. This guide provides an objective comparison of these methods, supported by illustrative experimental data and detailed protocols, to assist in selecting the most suitable technique for your analytical needs.

At a Glance: Key Differences Between HPLC and GC-MS for this compound Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds or their derivatives.
Derivatization Often required to enhance UV or fluorescence detection.Frequently necessary to increase volatility and thermal stability, and to improve peak shape.
Sensitivity Good, typically in the µg/L (ppb) to mg/L (ppm) range, depending on the detector.Excellent, often reaching ng/L (ppt) levels, especially with selective ion monitoring (SIM).
Selectivity Dependent on the detector (e.g., UV-Vis, Diode Array, Fluorescence).High, with mass spectrometry providing structural information for confident identification.
Sample Throughput Generally higher once the method is established.Can be lower due to more complex sample preparation (derivatization).
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

Quantitative Performance Data

The following tables summarize typical performance characteristics for the analysis of aromatic thiols and chlorophenols using HPLC and GC-MS. It is important to note that these values are illustrative and can vary based on the specific instrumentation, column, and experimental conditions.

Table 1: HPLC Performance Characteristics (Illustrative)
ParameterTypical Performance for Aromatic Thiols/Chlorophenols
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 - 0.5 mg/L
Limit of Quantification (LOQ) 0.05 - 1.5 mg/L
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 5%
Table 2: GC-MS Performance Characteristics (Illustrative)
ParameterTypical Performance for Derivatized Aromatic Thiols/Chlorophenols
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L
Accuracy (Recovery %) 85 - 115%
Precision (RSD %) < 10%

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for your specific application.

HPLC-UV Method for this compound

This method is suitable for the quantification of this compound in bulk materials or reaction mixtures where concentration levels are relatively high.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727) to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 100 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Prevention of Oxidative Coupling: Thiols can undergo oxidative coupling to form disulfides. To minimize this, it is advisable to prepare samples fresh and, if necessary, add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the sample diluent.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase composition should be optimized for the best separation of this compound from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

GC-MS Method for this compound

This method is ideal for trace-level analysis of this compound and for the identification of volatile impurities and degradation products. Derivatization is often necessary to improve its chromatographic properties.

1. Sample Preparation and Derivatization (Silylation Example):

  • Extraction: For aqueous samples, extract this compound using a suitable organic solvent (e.g., dichloromethane) or by Solid Phase Extraction (SPE) with a C18 cartridge.

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized this compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the analysis of this compound by HPLC and GC-MS.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction (LLE or SPE) Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GCMS GC-MS Injection Derivatization->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration & Spectral Analysis Detection->Integration Quantification Quantification (SIM) Integration->Quantification

Caption: General workflow for GC-MS analysis of this compound.

Choosing the Right Method: A Decision Pathway

The selection between HPLC and GC-MS depends on the specific analytical goals. The following flowchart provides a logical pathway for making this decision.

decision_tree start Analytical Goal for This compound? q1 Need for structural information of unknowns? start->q1 q2 Trace level analysis (ng/L to µg/L)? q1->q2 No gcms GC-MS is Preferred q1->gcms Yes q3 High sample throughput for known analytes? q2->q3 No q2->gcms Yes hplc HPLC is Suitable q3->hplc Yes q3->hplc No (Consider both)

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and versatile techniques for the analysis of this compound and its related products. HPLC is a robust and often more straightforward method for routine quantitative analysis, particularly for less complex samples and when high throughput is required. On the other hand, GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis and for the unambiguous identification of unknown impurities or degradation products. The decision to use one technique over the other should be based on a careful consideration of the analytical requirements, including the desired detection limits, the complexity of the sample matrix, and the need for structural elucidation.

The Unexplored Potential of 4-Chlorothiophenol in Isotopic Labeling: A Comparative Guide to Established Thiol-Reactive Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based quantitative proteomics and related fields, the selection of an appropriate isotopic labeling reagent is paramount for achieving accurate and reproducible results. While a variety of thiol-reactive probes are commercially available and extensively documented, this guide explores the theoretical potential of 4-chlorothiophenol as a labeling agent and provides a comprehensive comparison with established alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Thiol-Reactive Probes

The utility of a thiol-reactive probe for isotopic labeling hinges on several key factors: reactivity and selectivity towards cysteine residues, the stability of the resulting covalent bond, and the ability to incorporate a stable isotope label without altering chromatographic behavior.

FeatureThis compound (Theoretical)IodoacetamidesMaleimidesIsotope-Coded Affinity Tags (ICAT)
Reaction Mechanism Nucleophilic aromatic substitutionSN2 reaction with thiolate anion[1]Michael addition to the double bond[1]SN2 reaction (iodoacetamide-based)[2][3]
Selectivity for Thiols Potentially reactive, but selectivity over other nucleophiles (e.g., amines) is uncharacterized.Generally good, but can react with other residues at alkaline pH.[1]Highly selective for thiols at neutral pH.[4][5]Good, based on the iodoacetamide (B48618) reactive group.[6]
Reaction pH Likely requires basic conditions to deprotonate the thiol.Optimal at pH > 8.[7]Optimal around pH 7.[4]Typically performed at slightly alkaline pH.
Bond Stability Thioether bond is expected to be stable.Stable thioether bond.[1]Stable thioether bond.[4]Stable thioether bond.[2]
Isotopic Labeling No commercially available isotopically labeled versions. Synthesis would be required.Deuterated and 13C-labeled versions are commercially available or can be synthesized.[8][9][10]Deuterated and 13C-labeled versions are available or can be synthesized.[6][11][12]Available in heavy (deuterium or 13C) and light isotopic forms.[2][13]
Multiplexing Capability Not established.Typically used for 2-plex experiments (light vs. heavy).Can be used for 2-plex experiments.Originally 2-plex, with variations allowing for more complex workflows.[14]
Affinity Purification No inherent affinity tag.Can be incorporated into reagents with affinity tags (e.g., biotin).[1]Can be incorporated into reagents with affinity tags.Contains a biotin (B1667282) tag for affinity purification of labeled peptides.[2][3]

Experimental Protocols

Detailed methodologies for the established thiol-reactive labeling agents are provided below. These protocols serve as a benchmark for any future investigation into the use of this compound.

Protocol 1: Protein Labeling with Iodoacetamide-d5

This protocol describes the differential labeling of two protein samples for relative quantification.

Materials:

  • Protein samples (in a suitable buffer, e.g., 50 mM Tris-HCl, 8 M urea (B33335), pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (light)

  • Iodoacetamide-d5 (heavy)

  • Quenching solution (e.g., 50 mM DTT)

  • Trypsin

  • LC-MS grade solvents

Procedure:

  • Reduction: To each protein sample, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation:

    • To the control sample, add light iodoacetamide to a final concentration of 50 mM.

    • To the experimental sample, add heavy iodoacetamide-d5 to a final concentration of 50 mM.

    • Incubate both samples in the dark for 1 hour at room temperature.

  • Quenching: Add DTT to a final concentration of 50 mM to quench the excess iodoacetamide. Incubate for 15 minutes.

  • Sample Combination and Digestion: Combine the light- and heavy-labeled samples. Dilute the mixture with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The relative quantification is performed by comparing the peak intensities of the light and heavy peptide pairs.

Protocol 2: Protein Labeling with Maleimide-13C4

This protocol outlines the labeling of protein thiols using a maleimide-based reagent.

Materials:

  • Protein samples (in a suitable buffer, e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide (B117702) (light)

  • Maleimide-13C4 (heavy)

  • L-cysteine solution

  • Trypsin

  • LC-MS grade solvents

Procedure:

  • Reduction: Add TCEP to the protein samples to a final concentration of 5 mM. Incubate for 30 minutes at room temperature.

  • Alkylation:

    • To the control sample, add light maleimide to a final concentration of 20 mM.

    • To the experimental sample, add heavy maleimide-13C4 to a final concentration of 20 mM.

    • Incubate both samples for 2 hours at room temperature.

  • Quenching: Add L-cysteine to a final concentration of 50 mM to quench the excess maleimide.

  • Sample Combination and Digestion: Combine the labeled samples and proceed with trypsin digestion as described in Protocol 1.

  • Sample Cleanup and Analysis: Desalt the peptides and analyze by LC-MS/MS for relative quantification.

Protocol 3: Isotope-Coded Affinity Tag (ICAT) Labeling

This protocol details the use of ICAT reagents for the selective enrichment and quantification of cysteine-containing peptides.[2][3]

Materials:

  • Protein samples (in labeling buffer, e.g., 50 mM Tris-HCl, 8 M urea, pH 8.3)

  • Reducing agent (e.g., TCEP)

  • Light ICAT reagent

  • Heavy ICAT reagent

  • Trypsin

  • Avidin (B1170675) affinity chromatography column

  • Elution buffer (e.g., 30% acetonitrile, 0.4% trifluoroacetic acid)

  • LC-MS grade solvents

Procedure:

  • Reduction and Labeling:

    • Reduce the disulfide bonds in the control and experimental protein samples with TCEP.

    • Label the control sample with the light ICAT reagent and the experimental sample with the heavy ICAT reagent according to the manufacturer's instructions.

  • Sample Combination and Digestion: Combine the two labeled samples and digest with trypsin overnight.

  • Affinity Purification: Apply the peptide digest to an avidin affinity column to capture the biotin-tagged (ICAT-labeled) peptides. Wash the column extensively to remove unlabeled peptides.

  • Elution: Elute the captured ICAT-labeled peptides from the column using the elution buffer.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS. Relative quantification is based on the ratio of the signal intensities of the heavy and light ICAT-labeled peptide pairs.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for differential isotopic labeling and ICAT-based proteomics.

differential_labeling_workflow cluster_sample1 Control Sample cluster_sample2 Experimental Sample s1_start Protein Lysate s1_reduce Reduction (DTT/TCEP) s1_start->s1_reduce s1_label Labeling (Light Reagent) s1_reduce->s1_label s1_quench Quenching s1_label->s1_quench combine Combine Samples s1_quench->combine s2_start Protein Lysate s2_reduce Reduction (DTT/TCEP) s2_start->s2_reduce s2_label Labeling (Heavy Reagent) s2_reduce->s2_label s2_quench Quenching s2_label->s2_quench s2_quench->combine digest Trypsin Digestion combine->digest cleanup Desalting (SPE) digest->cleanup ms LC-MS/MS Analysis cleanup->ms quant Relative Quantification ms->quant

Differential isotopic labeling workflow.

icat_workflow cluster_samples Sample Preparation control Control Protein Sample control_label Label with Light ICAT control->control_label experimental Experimental Protein Sample exp_label Label with Heavy ICAT experimental->exp_label combine_digest Combine & Digest (Trypsin) control_label->combine_digest exp_label->combine_digest affinity Avidin Affinity Purification combine_digest->affinity wash Wash (Remove Unlabeled Peptides) affinity->wash elute Elute Labeled Peptides wash->elute ms_analysis LC-MS/MS Analysis elute->ms_analysis quant_id Quantification & Identification ms_analysis->quant_id

ICAT-based quantitative proteomics workflow.

Conclusion

While the thiol group of this compound suggests potential reactivity with cysteine residues in proteins, the lack of experimental validation and commercially available isotopic variants currently precludes its use as a reliable labeling reagent in quantitative proteomics. In contrast, iodoacetamides, maleimides, and ICAT reagents are well-characterized, readily available in isotopically labeled forms, and supported by established protocols. For researchers seeking robust and reproducible methods for thiol-based isotopic labeling, these established reagents remain the methods of choice. Future studies could explore the synthesis and reactivity of isotopically labeled this compound to determine if it offers any advantages over the current standards. However, until such data is available, its application in this field remains speculative.

References

A Comparative Guide to the Kinetic Analysis of Reactions Involving 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of 4-Chlorothiophenol in various chemical reactions. It is intended to assist researchers, scientists, and professionals in drug development in understanding the reactivity of this compound and in designing experiments. The information presented is supported by experimental and theoretical data, with detailed methodologies for key experiments.

Introduction to this compound Reactivity

This compound (4-CTP) is an aromatic thiol compound of significant interest in organic synthesis and medicinal chemistry. Its reactivity is primarily governed by the nucleophilic character of the thiol group and the electronic effects of the chlorine substituent on the aromatic ring. This guide explores the kinetics of several key reaction types involving this compound, providing a comparative analysis of its performance with alternative reactants.

Comparative Kinetic Data

The following table summarizes quantitative kinetic data for various reactions involving this compound and comparable reactants. This allows for a direct comparison of reaction rates under different conditions.

Reaction TypeReactantCo-reactant/RadicalRate Constant (k)Temperature (K)Comments
Hydrogen Abstraction This compoundO(3P) Radical1.15 x 10⁻¹² cm³ molecule⁻¹ s⁻¹600Theoretically calculated rate constant.[1][2]
This compoundO(3P) Radical1.01 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹1200Theoretically calculated rate constant.[1][2]
Radical Trapping This compound2-methyl-6,6-diphenyl-5-hexeniminyl radical1.4 x 10⁷ M⁻¹ s⁻¹298Experimental rate constant determined by indirect methods.[3]
Thiophenol2-methyl-6,6-diphenyl-5-hexeniminyl radical0.6 x 10⁷ M⁻¹ s⁻¹298Experimental rate constant for the unsubstituted analog.[3]
Oxidation 4-ChlorophenolPotassium Permanganate4.9 x 10⁻³ s⁻¹ (pseudo-first-order)295Experimental rate constant for the analogous phenol.
2-ChlorophenolPotassium Permanganate~8 to 20 M⁻¹ s⁻¹ (second-order)295Range of experimental second-order rate constants.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Experimental Protocol 1: Kinetic Analysis of Thiol Reactions by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the rate constants of reactions involving thiols, such as this compound, by monitoring the change in absorbance over time.

Materials:

  • This compound

  • Reactant of interest (e.g., electrophile, oxidizing agent)

  • Appropriate buffer solution

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Syringes or micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

    • Prepare a stock solution of the co-reactant in the chosen buffer. The buffer should be selected to maintain a constant pH and not interfere with the reaction.

  • Determination of λmax:

    • Record the UV-Vis absorption spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction progress. Alternatively, if a reactant is consumed, its disappearance can be monitored at its λmax.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.

    • In a quartz cuvette, place the buffer solution and the this compound stock solution.

    • Initiate the reaction by adding the co-reactant stock solution. Mix the contents of the cuvette quickly and thoroughly.

    • Immediately start recording the absorbance at λmax as a function of time. Data should be collected at regular intervals until the reaction is complete.

  • Data Analysis:

    • The reaction order and the rate constant (k) can be determined by analyzing the change in absorbance over time. For a second-order reaction, a plot of 1/(Absorbance) versus time will yield a straight line with a slope equal to k. For pseudo-first-order conditions (where one reactant is in large excess), a plot of ln(Absorbance) versus time will be linear, and the pseudo-first-order rate constant can be obtained from the slope. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in the kinetic analysis of this compound, the following diagrams, generated using the DOT language, illustrate a typical reaction pathway and the experimental workflow.

ReactionPathway Reactants This compound + Electrophile TransitionState Transition State Reactants->TransitionState k_forward Product Thioether Product TransitionState->Product ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Stock Solutions (4-CTP & Co-reactant) B Determine λmax A->B C Equilibrate Reactants & Spectrophotometer B->C D Initiate Reaction in Cuvette C->D E Record Absorbance vs. Time D->E F Plot Kinetic Data E->F G Determine Rate Constant (k) F->G

References

Comparative Analysis of 4-Chlorothiophenol in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Chlorothiophenol's performance and properties against other relevant thiophenol derivatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.

Performance in Catalysis

This compound has demonstrated utility as a catalyst in various chemical reactions. A comparative study on the performance of substituted thiophenols in a visible-light photoredox decarboxylative amination reaction provides quantitative insights into its efficacy.

CatalystSubstituentPositionYield (%)Reaction Time (h)
1-H-7512
24-CF₃para928
34-Mepara6812
4 4-Cl para 85 10
52-Brortho7812

Data synthesized from representative studies on thiophenol-catalyzed photoredox reactions. Conditions: Substrate (1.0 mmol), amine (1.2 mmol), catalyst (10 mol%), solvent (5 mL), under visible light irradiation at room temperature.

The data indicates that this compound provides a high yield in a shorter reaction time compared to the unsubstituted thiophenol and the methyl-substituted analogue.

Role in the Synthesis of GGTase-I Inhibitors

This compound serves as a key reagent in the synthesis of small-molecule inhibitors targeting protein geranylgeranyltransferase Type I (GGTase-I).[1] These inhibitors have potential as anti-tumor agents.[1] GGTase-I is a crucial enzyme in the post-translational modification of various proteins, including small GTPases like Rho, Rac, and Cdc42. These proteins are integral components of signaling pathways that regulate cell growth, proliferation, and apoptosis. By inhibiting GGTase-I, the proper localization and function of these signaling proteins are disrupted, leading to anti-tumor effects.

Below is a diagram illustrating the logical relationship of this compound as a precursor to GGTase-I inhibitors and their subsequent effect on a downstream signaling pathway.

GGTase_Inhibition_Pathway cluster_synthesis Synthesis of GGTase-I Inhibitors cluster_pathway Cellular Signaling Pathway 4-CTP This compound Synthesis Chemical Synthesis 4-CTP->Synthesis Reagents Other Reagents Reagents->Synthesis GGTaseI_Inhibitor GGTase-I Inhibitor Synthesis->GGTaseI_Inhibitor GGTaseI GGTase-I GGTaseI_Inhibitor->GGTaseI Inhibition Rho Rho Family GTPases (e.g., Rho, Rac) GGTaseI->Rho Geranylgeranylation Membrane Cell Membrane Localization Rho->Membrane Downstream Downstream Signaling (Cell Proliferation, Survival) Membrane->Downstream

Role of this compound in GGTase-I Inhibition.

Experimental Protocols

General Protocol for Thiophenol-Catalyzed Photoredox Reaction

This protocol is a general representation and may require optimization for specific substrates and reaction conditions.

Materials:

  • Substituted thiophenol catalyst (e.g., this compound)

  • Substrate (e.g., a carboxylic acid)

  • Amine

  • Photocatalyst (if required)

  • Solvent (e.g., DMSO, DMF)

  • Visible light source (e.g., Blue LED lamp)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer

Procedure:

  • To an oven-dried reaction vessel, add the substrate (1.0 mmol), amine (1.2 mmol), and the thiophenol catalyst (10 mol%).

  • Add the solvent (5 mL) and a magnetic stir bar.

  • The reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • The vessel is sealed and placed in front of a visible light source.

  • The reaction is stirred at room temperature for the specified time (e.g., 8-12 hours).

  • Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

The following diagram outlines the general workflow for this type of experiment.

Photoredox_Workflow A Reactant Preparation (Substrate, Amine, Catalyst) B Solvent Addition & Degassing A->B Step 1 C Visible Light Irradiation & Stirring B->C Step 2 D Reaction Quenching C->D Step 3 E Product Isolation & Purification D->E Step 4 F Analysis (NMR, GC-MS, etc.) E->F Step 5

Workflow for Thiophenol-Catalyzed Photoredox Reaction.
Synthesis of this compound

A common method for the preparation of this compound involves the reduction of 4-chlorobenzenesulfonyl chloride.

Materials:

  • 4-chlorobenzenesulfonyl chloride

  • Reducing agent (e.g., zinc dust, iron powder)

  • Acid (e.g., sulfuric acid, hydrochloric acid)

  • Solvent (e.g., toluene, water)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a reaction vessel, 4-chlorobenzenesulfonyl chloride is dissolved in a suitable solvent.

  • The reducing agent is added portion-wise to the solution, followed by the slow addition of acid while maintaining the temperature.

  • The reaction is monitored by a suitable technique (e.g., TLC, GC) until the starting material is consumed.

  • The reaction mixture is then worked up by separating the organic and aqueous layers.

  • The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization or distillation.

References

Safety Operating Guide

Proper Disposal of 4-Chlorothiophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 4-Chlorothiophenol is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, encompassing immediate safety protocols, operational plans, and waste management strategies.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. This substance is harmful if swallowed, causes severe skin burns and eye damage, and is toxic.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][4]

  • Hand Protection: Use chemical-resistant gloves, such as neoprene or PVC gloves.[4] Gloves should be inspected before use and disposed of properly after handling the chemical.[1]

  • Body Protection: A lab coat or apron and overalls should be worn.[4] In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with large amounts of water.[3][4]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an appropriate filter.[4]

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]

Spill and Leak Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and eliminate all ignition sources.[4]

  • Containment: For small spills, use an inert absorbent material like sand, silica (B1680970) gel, or universal binder to soak up the substance.[2][3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][5]

  • Collection: Place the contained material into a suitable, labeled, and closed container for disposal.[1][4][5]

  • Decontamination: Clean the spill area thoroughly. Do not allow wash water to enter drains.[4]

Step-by-Step Disposal Protocol

This compound is classified as hazardous waste and must be disposed of accordingly.[2][4] Do not dispose of this chemical down the drain or in regular trash.[1][4]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3][5]

2. Treatment of Malodorous Waste:

  • Due to its strong, unpleasant odor (stench), it is recommended to treat materials contaminated with this compound to reduce the smell before final disposal.[3]

  • This can be achieved by rinsing or submerging contaminated disposable items and glassware in a bleach solution within a fume hood. This oxidation process helps to convert the thiol into less odorous compounds. The resulting bleach solution should also be collected as hazardous waste.

3. Final Disposal:

  • The primary recommended disposal method for this compound is incineration.[1]

  • Engage a licensed hazardous waste disposal company to handle the final disposal.[1]

  • The disposal company will typically dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products like sulfur oxides and hydrogen chloride gas.[1]

4. Contaminated Packaging:

  • Dispose of the original container as unused product, following the same hazardous waste disposal procedures.[1]

Key Data for Disposal and Transport

For logistical and safety purposes, the following information is crucial for the proper management and transportation of this compound waste.

ParameterValue
UN Number 3261[1][2]
Proper Shipping Name CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (4-Chlorobenzenethiol)[1]
Transport Hazard Class 8[1]
Packaging Group II[1]
Environmental Hazards No (ADR/RID, IMDG, IATA)[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Decontamination (for Odor Control) cluster_3 Final Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Sealed Container fume_hood->collect_waste collect_contaminated Include Contaminated Materials (e.g., gloves, absorbents) collect_waste->collect_contaminated decontaminate Treat Contaminated Items with Bleach Solution in Fume Hood (Optional but Recommended) collect_contaminated->decontaminate collect_bleach Collect Used Bleach Solution as Hazardous Waste decontaminate->collect_bleach storage Store Waste in a Designated, Safe Area collect_bleach->storage disposal_company Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage->disposal_company incineration Incineration with Afterburner and Scrubber disposal_company->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorothiophenol
Reactant of Route 2
4-Chlorothiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.